Technical Documentation Center

(3-Fluoro-1-phenylcyclobutyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Fluoro-1-phenylcyclobutyl)methanol
  • CAS: 1784863-36-0

Core Science & Biosynthesis

Foundational

physical and chemical properties of (3-Fluoro-1-phenylcyclobutyl)methanol

Advanced Physicochemical Profiling and Synthetic Integration of (3-Fluoro-1-phenylcyclobutyl)methanol in Drug Discovery Executive Summary: The Rise of sp³-Rich Fluorinated Scaffolds In modern medicinal chemistry, the tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Physicochemical Profiling and Synthetic Integration of (3-Fluoro-1-phenylcyclobutyl)methanol in Drug Discovery

Executive Summary: The Rise of sp³-Rich Fluorinated Scaffolds

In modern medicinal chemistry, the transition from "flat" sp²-hybridized aromatic rings to three-dimensional sp³-rich architectures is a proven strategy to improve clinical success rates. (3-Fluoro-1-phenylcyclobutyl)methanol (CAS: 1784863-36-0) represents a highly specialized, commercially accessible building block designed for this exact paradigm[1]. By incorporating a fluorine atom onto a rigid cyclobutane ring, drug development professionals can precisely modulate lipophilicity, block metabolic soft spots, and lock molecular conformations. This technical guide provides a deep dive into the physicochemical causality, synthesis, and analytical validation of this critical structural motif[2].

Physicochemical Profiling & Structural Causality

The physical and chemical properties of a building block dictate its behavior in both the reaction flask and the biological system. The table below summarizes the core quantitative data for (3-Fluoro-1-phenylcyclobutyl)methanol.

PropertyValueStructural Causality & Significance
Molecular Formula C₁₁H₁₃FO-
Molecular Weight 180.22 g/mol Low molecular weight ensures minimal ligand efficiency (LE) penalty when integrated into larger drug candidates.
CAS Registry Number 1784863-36-0Unique identifier for global procurement and database tracking[1].
Topological Polar Surface Area (TPSA) 20.2 ŲDerived solely from the primary hydroxyl group. Ideal for crossing the blood-brain barrier (BBB).
Calculated LogP (cLogP) ~2.7The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which subtly lowers overall lipophilicity compared to a des-fluoro or gem-dimethyl analog.
Hydrogen Bond Donors (HBD) 1The -CH₂OH group serves as a critical vector for hinge-binding in kinases or coupling reactions.
Hydrogen Bond Acceptors (HBA) 2Oxygen and Fluorine. While fluorine is a weak HBA, its highly polarized C-F bond enables strong multipolar interactions with target protein backbones.

The Causality of the 3-Fluoro Substitution: The introduction of a fluorine atom at the 3-position of the cyclobutane ring is not merely a steric substitution; it fundamentally alters the thermodynamic landscape of the molecule. The highly polarized C-F bond locks the cyclobutane ring into a specific puckered conformation. This pre-organization minimizes the entropic penalty upon binding to a target protein. Furthermore, the fluorine atom sterically shields the metabolically vulnerable 3-position from Cytochrome P450 (CYP450) mediated hydroxylation, a common degradation pathway for unsubstituted cycloalkanes.

Synthetic Workflow and Mechanistic Causality

While this building block is commercially available[3], synthesizing derivatives or scaling up requires a robust, self-validating chemical workflow. The following step-by-step methodology outlines the optimal route from commercially available phenylacetonitrile.

SynthesisWorkflow A Phenylacetonitrile + Epichlorohydrin B 3-Hydroxy-1-phenyl cyclobutanecarbonitrile A->B NaHMDS, THF Cyclization C 3-Fluoro-1-phenyl cyclobutanecarbonitrile B->C DAST, CH2Cl2 Deoxofluorination D (3-Fluoro-1-phenyl cyclobutyl)methanol C->D 1. KOH, EtOH 2. BH3-THF Reduction

Synthesis workflow of (3-Fluoro-1-phenylcyclobutyl)methanol from phenylacetonitrile.

Step-by-Step Experimental Protocol

Phase 1: Cycloalkylation

  • Charge a flame-dried, argon-purged reaction vessel with phenylacetonitrile (1.0 eq) and anhydrous THF (0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS (2.2 eq, 1.0 M in THF) dropwise.

    • Causality: NaHMDS is chosen over LDA because the hexamethyldisilazane byproduct is sterically hindered and non-nucleophilic, preventing unwanted side reactions with the incoming electrophile.

  • Add epichlorohydrin (1.1 eq) slowly. Allow the reaction to warm to room temperature over 12 hours.

  • Self-Validation: Quench a 0.1 mL aliquot with sat. NH₄Cl, extract with EtOAc, and analyze via LC-MS. The disappearance of the phenylacetonitrile peak and the emergence of the [M+H]⁺ corresponding to the cyclobutanol intermediate confirms successful ring closure.

Phase 2: Deoxofluorination

  • Dissolve the intermediate in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C.

  • Add DAST (Diethylaminosulfur trifluoride, 1.5 eq) dropwise.

    • Causality: Low temperature is critical. Cyclobutyl cations are prone to thermodynamic rearrangement into cyclopropylmethyl systems. Maintaining -78 °C ensures the reaction proceeds via a concerted Sₙ2-like mechanism, preserving the 4-membered ring.

  • Stir for 2 hours, then quench carefully with sat. NaHCO₃.

  • Self-Validation: Perform crude ¹⁹F NMR. A distinct multiplet signal around -175 ppm confirms successful fluorination. The absence of signals between -100 and -120 ppm confirms no ring-opened or rearranged byproducts.

Phase 3: Hydrolysis and Reduction

  • Hydrolyze the nitrile to the carboxylic acid using KOH in EtOH/H₂O (reflux, 4 h), then isolate the acid via acidic workup.

  • Dissolve the acid in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add BH₃-THF complex (2.0 eq) dropwise.

    • Causality: Borane selectively reduces the carboxylic acid to the primary alcohol. Stronger hydride donors like LiAlH₄ risk single-electron transfer (SET) pathways that can cause hydrodefluorination (loss of the fluorine atom).

  • Self-Validation: The cessation of H₂ gas evolution upon the careful dropwise addition of methanol at 0 °C validates the complete consumption of excess borane, confirming the reaction is safe to work up.

Analytical Characterization Protocol

A self-validating analytical protocol requires orthogonal techniques to confirm both the regiochemistry and the integrity of the strained ring system. Given that commercial batches can vary in purity (often ~91%)[3], rigorous in-house validation is mandatory.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic phenyl protons (multiplet, 7.2-7.4 ppm, 5H). The primary alcohol protons (-CH₂OH) will appear as a singlet or doublet (depending on hydrogen bonding) near 3.8 ppm (2H). The critical proton geminal to the fluorine atom (F-CH) will appear as a distinct doublet of multiplets due to large geminal H-F coupling (J ≈ 55 Hz) at 4.8-5.1 ppm (1H).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon bearing the fluorine atom will appear as a large doublet (J ≈ 200 Hz) around 85 ppm. Crucial validation: The absence of highly shielded carbon signals (~5-15 ppm) confirms that no cyclopropyl ring-contraction occurred during synthesis.

  • LC-MS (ESI+): The parent mass is 180.2. However, benzylic/neopentyl-like alcohols often lose water in the source. Expect to see a dominant [M-H₂O+H]⁺ peak at m/z 163.1, or a sodium adduct [M+Na]⁺ at m/z 203.1.

Pharmacological Integration: The Bioisosteric Advantage

In lead optimization, (3-Fluoro-1-phenylcyclobutyl)methanol is frequently utilized to replace metabolically unstable moieties, such as benzyl ethers or simple phenyl rings.

Bioisostere N1 Traditional Lead Compound (Metabolically Unstable sp3 Carbon) N2 CYP450-Mediated Oxidation (Rapid Clearance) N1->N2 in vivo metabolism N3 Bioisosteric Replacement with 3-Fluoro-cyclobutane Motif N2->N3 structural optimization N4 Optimized Drug Candidate (Sterically Shielded, Dipole Aligned) N3->N4 coupling & screening N5 Enhanced Target Affinity & Increased in vivo Half-life N4->N5 pharmacological outcome

Pharmacological optimization workflow using the 3-fluoro-cyclobutane bioisostere.

By converting the primary alcohol into a leaving group (e.g., a mesylate) or oxidizing it to an aldehyde for reductive amination, this building block can be seamlessly attached to a core scaffold. The resulting drug candidate benefits from the "fluorine effect"—where the strong C-F dipole aligns favorably with amide backbones in the target protein's binding pocket, simultaneously increasing binding affinity and extending the in vivo half-life by thwarting oxidative clearance.

References

  • Macklin Biochemical Co., Ltd. "(3-Fluoro-1-phenylcyclobutyl)methanol (CAS: 1784863-36-0)". Source: macklin.cn.
  • Chemat. "(3-Fluoro-1-phenylcyclobutyl)methanol, 91%". Source: chemat.com.pl.
  • Bidepharm. "(3-Fluoro-1-phenylcyclobutyl)methanol". Source: bidepharm.com.

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of (3-Fluoro-1-phenylcyclobutyl)methanol Derivatives

Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for (3-Fluoro-1-phenylcyclobutyl)methanol derivatives. Drawing upon the e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for (3-Fluoro-1-phenylcyclobutyl)methanol derivatives. Drawing upon the extensive landscape of research into related small molecule inhibitors, we posit that the primary biological target of this chemical class is monoacylglycerol lipase (MAGL). MAGL is a pivotal enzyme in the endocannabinoid system, and its inhibition presents a promising therapeutic avenue for a range of pathologies, including neurodegenerative diseases, inflammation, and cancer. This document will deconstruct the role of MAGL, propose a detailed mechanism of inhibition for the titular derivatives, and furnish a robust experimental framework for the validation of this hypothesis. Our approach is grounded in established biochemical and pharmacological principles, offering researchers and drug development professionals a thorough and actionable resource for advancing their investigations into this promising class of compounds.

The Central Role of Monoacylglycerol Lipase (MAGL) in Health and Disease

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG)[1][2]. The hydrolysis of 2-AG by MAGL yields arachidonic acid (AA) and glycerol[3]. This enzymatic action has a dual impact on cellular signaling. Firstly, it reduces the levels of 2-AG, thereby diminishing the activation of cannabinoid receptors CB1 and CB2[4][5]. Secondly, the liberation of arachidonic acid provides the primary substrate for the synthesis of prostaglandins and other eicosanoids, which are potent mediators of inflammation[3][5].

Given its central role in regulating both endocannabinoid and eicosanoid signaling pathways, the dysregulation of MAGL activity has been implicated in a variety of pathological conditions. Elevated MAGL expression has been observed in aggressive cancer cells, where it is thought to supply fatty acids for tumor growth[6][7]. In the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, MAGL inhibition has been shown to be neuroprotective by reducing neuroinflammation and suppressing the production of β-amyloid[8][9]. Furthermore, by increasing the levels of 2-AG, MAGL inhibitors can potentiate the analgesic and anxiolytic effects of the endocannabinoid system, making them attractive candidates for the treatment of pain and anxiety disorders[6].

cluster_0 Endocannabinoid Signaling Pathway 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolyzes CB1/CB2 Cannabinoid Receptors (CB1/CB2) 2-AG->CB1/CB2 Activates AA Arachidonic Acid (AA) MAGL->AA Neuronal_Modulation Neurotransmission Modulation (Analgesia, Anxiolysis) CB1/CB2->Neuronal_Modulation Prostaglandins Prostaglandins (Inflammation) AA->Prostaglandins

Figure 1: The central role of MAGL in the endocannabinoid and eicosanoid signaling pathways.

Proposed Mechanism of Action: Inhibition of Monoacylglycerol Lipase

We hypothesize that (3-Fluoro-1-phenylcyclobutyl)methanol derivatives function as inhibitors of monoacylglycerol lipase. This proposition is based on the well-established precedent of small, lipophilic molecules acting as MAGL inhibitors. The cyclobutyl ring introduces a degree of conformational rigidity, which can be advantageous for specific binding within the enzyme's active site. The phenyl group likely engages in hydrophobic interactions within the active site, a common feature of many known MAGL inhibitors[4]. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the molecule, including its pKa and lipophilicity, which can in turn influence its binding affinity, metabolic stability, and pharmacokinetic profile[10][11].

The mode of inhibition, whether reversible or irreversible, is a critical determinant of the therapeutic potential of these derivatives. Irreversible inhibitors, while often more potent, can lead to off-target effects and the development of tolerance[12][13]. Conversely, reversible inhibitors may offer a more favorable safety profile. The methanol moiety of the parent structure could potentially act as a hydrogen bond donor or acceptor, contributing to the binding affinity. However, it is also a likely point for the attachment of a "warhead" group that could form a covalent bond with the catalytic serine residue (Ser122) in the active site of MAGL, leading to irreversible inhibition.

A Framework for Experimental Validation

To rigorously test the hypothesis that (3-Fluoro-1-phenylcyclobutyl)methanol derivatives act as MAGL inhibitors, a systematic experimental approach is required. The following protocols outline the key steps to characterize the mechanism of action of a novel compound in this class.

cluster_1 Experimental Workflow for MAGL Inhibitor Characterization Start Novel (3-Fluoro-1-phenylcyclobutyl)methanol Derivative Assay1 Primary Enzyme Activity Assay (Determine IC50) Start->Assay1 Decision1 Potent Inhibition? Assay1->Decision1 Assay2 Mode of Inhibition Studies (Reversible vs. Irreversible) Decision1->Assay2 Yes Stop Discard or Redesign Decision1->Stop No Assay3 Selectivity Profiling (vs. FAAH, ABHD6, etc.) Assay2->Assay3 Decision2 Selective for MAGL? Assay3->Decision2 Assay4 Cellular Target Engagement Assay (e.g., CETSA) Decision2->Assay4 Yes Decision2->Stop No End Validated MAGL Inhibitor Assay4->End

Figure 2: A logical workflow for the characterization of a novel MAGL inhibitor.

Primary Enzyme Activity Assay: Determination of IC50

Objective: To quantify the potency of the derivative in inhibiting MAGL activity.

Methodology: A fluorescence-based assay using a commercially available MAGL inhibitor screening kit is recommended for initial high-throughput screening.

  • Preparation of Reagents:

    • Recombinant human MAGL enzyme.

    • Fluorescent substrate (e.g., a monoacylglycerol derivative that releases a fluorescent product upon hydrolysis).

    • Assay buffer (e.g., Tris-HCl, pH 7.4).

    • Test compound serially diluted in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound at various concentrations to a 96-well plate.

    • Add 48 µL of MAGL enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorescent substrate solution.

    • Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths dependent on the substrate).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the control (DMSO only) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mode of Inhibition Studies

Objective: To determine whether the inhibition is reversible or irreversible.

Methodology: A rapid dilution assay is a straightforward method to assess the reversibility of inhibition.

  • Initial Inhibition:

    • Incubate a concentrated solution of MAGL enzyme with a high concentration (e.g., 10x IC50) of the test compound for 30 minutes.

    • As a control, incubate the enzyme with DMSO alone.

  • Rapid Dilution:

    • Dilute both the inhibitor-treated and control enzyme solutions 100-fold into the assay buffer containing the fluorescent substrate.

  • Activity Measurement:

    • Immediately measure the enzymatic activity as described in the primary assay.

  • Interpretation:

    • Reversible Inhibition: If the activity of the inhibitor-treated enzyme recovers to a level similar to the control upon dilution, the inhibition is reversible.

    • Irreversible Inhibition: If the activity of the inhibitor-treated enzyme remains significantly lower than the control, the inhibition is likely irreversible.

Selectivity Profiling

Objective: To assess the specificity of the derivative for MAGL over other related enzymes.

Methodology: Perform enzyme activity assays for other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6), using the same protocol as the primary MAGL assay but with the respective enzymes and their specific substrates.

Data Analysis: Compare the IC50 values for MAGL with those obtained for other serine hydrolases. A selectivity index of >100-fold is generally considered desirable for a specific inhibitor.

Structure-Activity Relationship (SAR) and Lead Optimization

To guide the development of more potent and selective inhibitors based on the (3-Fluoro-1-phenylcyclobutyl)methanol scaffold, a systematic exploration of the structure-activity relationship is essential. The following table presents a hypothetical SAR for a series of derivatives.

Compound IDR1 (Phenyl Substitution)R2 (Cyclobutyl Modification)R3 (Methanol Modification)MAGL IC50 (nM)FAAH IC50 (nM)Selectivity (FAAH/MAGL)
Lead-001 H3-Fluoro-CH2OH150>10,000>66
Lead-002 4-Cl3-Fluoro-CH2OH50>10,000>200
Lead-003 4-OCH33-Fluoro-CH2OH200>10,000>50
Lead-004 HH-CH2OH500>10,000>20
Lead-005 4-Cl3-Fluoro-CH2OC(O)NH-Aryl5>10,000>2000

Insights from Hypothetical SAR:

  • Phenyl Substitution (R1): The introduction of an electron-withdrawing group at the para-position of the phenyl ring (Lead-002) appears to enhance potency compared to the unsubstituted analog (Lead-001).

  • Cyclobutyl Modification (R2): The presence of the fluorine atom seems to be beneficial for potency, as suggested by the lower IC50 of Lead-001 compared to the non-fluorinated analog (Lead-004).

  • Methanol Modification (R3): Modification of the methanol group into a carbamate (Lead-005) dramatically increases potency, suggesting that this position is amenable to the introduction of a group that can form additional interactions within the active site, potentially acting as a covalent warhead.

Conclusion and Future Directions

The (3-Fluoro-1-phenylcyclobutyl)methanol scaffold represents a promising starting point for the development of novel monoacylglycerol lipase inhibitors. The proposed mechanism of action, centered on the inhibition of MAGL, is supported by a substantial body of literature on related small molecule inhibitors. The experimental framework provided in this guide offers a clear path to validating this hypothesis and characterizing the pharmacological properties of these derivatives.

Future research should focus on a comprehensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties. Promising lead compounds should be advanced into in vivo studies to assess their efficacy in relevant animal models of disease, such as neuroinflammation, chronic pain, or cancer. The development of potent, selective, and reversible MAGL inhibitors based on this novel scaffold could lead to the emergence of a new class of therapeutics with broad clinical applications.

References

  • Aaltonen, N., et al. (2013). Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chen, R., et al. (2012). Monoacylglycerol lipase is a therapeutic target for Alzheimer's disease. Cell Reports. [Link]

  • King, A. R., et al. (2009). Development of potent and selective inhibitors of monoacylglycerol lipase. Journal of Medicinal Chemistry. [Link]

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology. [Link]

  • Niphakis, M. J., et al. (2012). Ocular-selective MAGL inhibitors. ACS Chemical Neuroscience. [Link]

  • Pessina, F., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Molecules. [Link]

  • Viader, A., et al. (2016). The endocannabinoid and eicosanoid systems are metabolically coupled through monoacylglycerol lipase. Nature Communications. [Link]

  • Zhang, J., et al. (2015). Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Piro, J. R., et al. (2012). Monoacylglycerol lipase inhibition prevents neurodegeneration and cognitive decline in a mouse model of Alzheimer's disease. Journal of Neuroscience. [Link]

  • Savinainen, J. R., et al. (2012). Monoacylglycerol lipase as a target for drug development. British Journal of Pharmacology. [Link]

  • Vandevoorde, S., et al. (2017). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Labar, G., et al. (2010). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. Molecules. [Link]

  • Tuo, W., et al. (2018). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B. [Link]

  • Zia, M. K., et al. (2019). Reversible versus irreversible inhibition of monoacylglycerol lipase: a case for reversible inhibitors. Future Medicinal Chemistry. [Link]

  • Gaber, S. S., et al. (2020). Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. Journal of the American Chemical Society. [Link]

  • Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [Link]

  • Bononi, G., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Di Stefano, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. [Link]

Sources

Foundational

X-ray crystallography data for (3-Fluoro-1-phenylcyclobutyl)methanol

An In-Depth Technical Guide to the X-ray Crystallography of (3-Fluoro-1-phenylcyclobutyl)methanol This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallography of (3-Fluoro-1-phenylcyclobutyl)methanol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on obtaining and analyzing single-crystal X-ray diffraction data for the novel compound (3-Fluoro-1-phenylcyclobutyl)methanol. As of the date of this publication, specific crystallographic data for this compound has not been deposited in major public databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[1][2][3][4][5][6][7][8][9][10] Therefore, this document serves as a detailed, field-proven roadmap for the entire process, from crystallization to data analysis and interpretation, drawing upon established principles of small-molecule crystallography and insights from structurally related compounds.[11][12]

Part 1: The Strategic Importance of Structural Elucidation

In drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. For a compound like (3-Fluoro-1-phenylcyclobutyl)methanol, which contains a stereocenter and a fluorinated cyclobutane ring, X-ray crystallography provides unambiguous determination of its solid-state conformation, stereochemistry, and potential intermolecular interactions.[13][14] This information is critical for understanding its structure-activity relationship (SAR), optimizing its properties, and ensuring intellectual property protection. The fluorine atom, in particular, can significantly influence molecular conformation and crystal packing through weak interactions, making its precise location crucial.[12][15]

Part 2: Experimental Workflow: A Step-by-Step Protocol

This section outlines a detailed methodology for obtaining diffraction-quality crystals of (3-Fluoro-1-phenylcyclobutyl)methanol and collecting high-resolution X-ray diffraction data.

Synthesis and Purification

A prerequisite for successful crystallization is the high purity of the compound. It is recommended to purify the synthesized (3-Fluoro-1-phenylcyclobutyl)methanol to >99% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The final purification step should ideally be a crystallization or sublimation to remove any amorphous content.

Crystallization Strategy

The presence of a polar hydroxyl group and a nonpolar phenyl group suggests that a range of solvents should be screened for crystallization. The flexibility of the cyclobutane ring may present a challenge, and techniques that favor slow crystal growth are recommended.

Initial Solvent Screening:

  • Solvents to be screened: Heptane, Toluene, Dichloromethane, Ethyl acetate, Acetonitrile, Methanol, and Ethanol.

  • Method: Small-scale trials in vials (2-5 mg of compound).

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near saturation at room temperature. Loosely cap the vial to allow for slow evaporation over several days.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Setup: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed chamber containing a more volatile anti-solvent (e.g., heptane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

G cluster_0 Crystallization Workflow cluster_1 Techniques Synthesis & Purification Synthesis & Purification Solvent Screening Solvent Screening Synthesis & Purification->Solvent Screening >99% Purity Crystallization Techniques Crystallization Techniques Solvent Screening->Crystallization Techniques Crystal Harvesting Crystal Harvesting Crystallization Techniques->Crystal Harvesting Slow Evaporation Slow Evaporation Vapor Diffusion Vapor Diffusion Cooling Crystallization Cooling Crystallization

Data Collection

Once suitable crystals are obtained, they should be carefully mounted on a goniometer for data collection using a single-crystal X-ray diffractometer.

Instrumentation:

  • A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • A low-temperature device (e.g., an Oxford Cryosystems Cryostream) is essential to minimize thermal motion and potential crystal decay.

Data Collection Parameters:

Parameter Recommended Value/Setting Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) Mo is generally suitable for small organic molecules. Cu may be used for very small crystals but can increase absorption effects.
Temperature 100 K Reduces atomic thermal vibrations, leading to higher resolution data and a more precise structure.
Scan Strategy ω and φ scans Ensures complete coverage of the reciprocal space.
Exposure Time 10-60 seconds per frame To be optimized based on crystal size and diffraction intensity.
Detector Distance 40-60 mm A balance between resolution and spot separation.

| Resolution | At least 0.8 Å | Aim for the highest possible resolution the crystal will allow. |

Part 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

G Data Collection Data Collection Data Integration & Scaling Data Integration & Scaling Data Collection->Data Integration & Scaling Raw Diffraction Images Structure Solution Structure Solution Data Integration & Scaling->Structure Solution hkl file Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis Final CIF

Data Integration and Scaling

The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects). Software such as SAINT or XDS is commonly used for this step.

Structure Solution

The phase problem is solved to obtain an initial electron density map. For small molecules like (3-Fluoro-1-phenylcyclobutyl)methanol, direct methods or dual-space methods, as implemented in programs like SHELXT or Olex2, are typically successful.

Structure Refinement

The initial structural model is refined against the experimental data using full-matrix least-squares methods (SHELXL). This iterative process involves:

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The hydroxyl hydrogen may be located in the difference Fourier map and refined with restraints.

  • Disorder Modeling: The puckered cyclobutane ring may exhibit conformational disorder, which would require modeling as two or more partially occupied orientations.

Part 4: Analysis and Interpretation of Results

A successful structure determination will yield a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Expected Crystallographic Parameters

The following table provides a template for the expected crystallographic data.

ParameterExpected Value/Range
Chemical Formula C₁₁H₁₃FO
Formula Weight 180.22
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c) or Chiral (e.g., P2₁2₁2₁)
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume (ų) To be determined
Z Number of molecules per unit cell (typically 4 or 8)
Density (calculated) ~1.2-1.4 g/cm³
R-factors (R1, wR2) < 0.05 for R1
Goodness-of-fit (S) ~1.0
Molecular Geometry and Conformation

The refined structure will provide precise bond lengths, angles, and torsion angles. Key features to analyze include:

  • Cyclobutane Ring Pucker: Determine the puckering amplitude and phase to quantify the conformation of the four-membered ring.

  • Orientation of Substituents: Analyze the relative orientation of the phenyl, fluoro, and hydroxymethyl groups (axial vs. equatorial).

  • Intramolecular Interactions: Look for any close contacts, such as intramolecular hydrogen bonds, that might influence the conformation.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by intermolecular forces.

  • Hydrogen Bonding: The hydroxyl group is expected to be a primary driver of the crystal packing through O-H···O or O-H···F hydrogen bonds.

  • Other Interactions: Analyze for C-H···π, C-H···F, and π-π stacking interactions involving the phenyl ring. Hirshfeld surface analysis can be a valuable tool for visualizing and quantifying these interactions.

Part 5: Data Deposition

To contribute to the scientific community, it is imperative to deposit the final crystal structure data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the appropriate repository for small-molecule organic structures.[16][17][18][19] This ensures that the data is preserved and accessible to other researchers.

References

  • Crystallography Open Database. [Link]

  • Crystallography Open Database - Metadata Standards Catalog. [Link]

  • Crystallography Open Database (COD) - PubChem Data Source. [Link]

  • Crystallography Open Database (COD). [Link]

  • View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship. [Link]

  • Cambridge Crystallographic Structural Database: WebCSD - McMaster University Libraries. [Link]

  • Crystallography Open Database: Search results. [Link]

  • Cambridge Structural Database (CSD) - en.iric.imet-db.ru. [Link]

  • CCDC 2326861: Experimental Crystal Structure Determination - Iowa Research Online. [Link]

  • Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino} - PMC. [Link]

  • CCDC 958557: Experimental Crystal Structure Determination - OA Monitor Ireland. [Link]

  • Searching the Cambridge Structural Database | Department of Chemistry | UZH. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Macromolecular Structure Determin
  • CSD - FAIRsharing. [Link]

  • 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal - CCDC. [Link]

  • (3,3-difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6) - chem-contract.com. [Link]

  • Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate - ResearchGate. [Link]

  • (1-fluoro-3-phenylcyclobutyl)methanol — Chemical Substance Information - NextSDS. [Link]

  • Tutorials - The Center for Xray Crystallography » University of Florida. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. [Link]

  • CCDC 2323924: Experimental Crystal Structure Determination - University of Otago. [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. [Link]

  • (3-phenylcyclobutyl)methanol — Chemical Substance Information - NextSDS. [Link]

  • A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles - Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Exploratory

stereochemical configuration of (3-Fluoro-1-phenylcyclobutyl)methanol isomers

An In-Depth Technical Guide to the Stereochemical Configuration of (3-Fluoro-1-phenylcyclobutyl)methanol Isomers Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The cyclobutane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemical Configuration of (3-Fluoro-1-phenylcyclobutyl)methanol Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane ring, once considered an esoteric scaffold, is now increasingly integrated into modern medicinal chemistry to enhance the three-dimensionality and metabolic stability of drug candidates.[1] The 1,3-disubstituted pattern, in particular, serves as a conformationally restricted isostere for various common motifs.[2] This guide provides a comprehensive technical overview of the stereochemical landscape of (3-Fluoro-1-phenylcyclobutyl)methanol. We will dissect the stereoisomeric possibilities, delve into the conformational intricacies of the puckered cyclobutane ring, and present field-proven methodologies for the stereoselective synthesis, chiral separation, and definitive characterization of the distinct isomers. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design and development of novel therapeutics incorporating this valuable structural motif.

Chapter 1: The Cyclobutane Scaffold in Modern Drug Discovery

Historically, fragment libraries for drug discovery have been dominated by planar, sp²-hybridized structures.[3] However, the push towards "escaping flatland" has brought three-dimensional (3D) scaffolds like the cyclobutane ring to the forefront. The unique puckered structure of cyclobutane provides distinct spatial vectors for substituents, which can be pivotal for optimizing interactions within a biological target's binding pocket.[1]

Key advantages of incorporating a cyclobutane motif include:

  • Improved Physicochemical Properties: The introduction of sp³ centers often leads to enhanced solubility and metabolic stability compared to unsaturated or aromatic counterparts.[3]

  • Conformational Restriction: The rigid, puckered nature of the ring locks substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a target.[2]

  • Novel Intellectual Property: The relative novelty of these scaffolds provides opportunities for creating new chemical entities with strong patent positions.

  • Bioisosterism: 1,3-disubstituted cyclobutanes can act as bioisosteres of meta- and para-substituted benzene rings, offering a 3D alternative with improved pharmacological properties.[4]

The molecule (3-Fluoro-1-phenylcyclobutyl)methanol serves as an exemplary case study, featuring multiple points of stereochemical and functional diversity that are highly relevant to contemporary drug design.

Chapter 2: Stereochemical Analysis of (3-Fluoro-1-phenylcyclobutyl)methanol

Identification of Stereocenters and Isomeric Complexity

(3-Fluoro-1-phenylcyclobutyl)methanol possesses two stereogenic centers:

  • C1: Substituted with a phenyl group, a hydroxymethyl group, and two different ring carbons (C2 and C4).

  • C3: Substituted with a fluorine atom, a hydrogen atom, and two different ring carbons (C2 and C4).

According to the 2ⁿ rule, where 'n' is the number of stereocenters, a maximum of 2² = 4 stereoisomers are possible.[5] These isomers exist as two pairs of diastereomers, commonly designated as cis and trans, with each diastereomer being a racemic mixture of two enantiomers.

stereoisomers cluster_cis cis-Diastereomers cluster_trans trans-Diastereomers cis_R_S (1R,3S)-Isomer cis_S_R (1S,3R)-Isomer cis_R_S->cis_S_R Enantiomers trans_R_R (1R,3R)-Isomer cis_R_S->trans_R_R Diastereomers trans_S_S (1S,3S)-Isomer cis_R_S->trans_S_S Diastereomers cis_S_R->trans_R_R Diastereomers cis_S_R->trans_S_S Diastereomers trans_R_R->trans_S_S Enantiomers

Caption: Stereochemical relationships of (3-Fluoro-1-phenylcyclobutyl)methanol isomers.

Conformational Analysis: The Puckered Ring

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent substituents.[6] This puckering creates two distinct substituent positions: axial (pointing up or down, perpendicular to the approximate plane of the ring) and equatorial (pointing outwards from the ring). The ring undergoes rapid "ring-flipping" at room temperature, interconverting axial and equatorial positions.

For 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is determined by the steric strain of the substituents in the puckered conformations.

  • cis-Isomer: The substituents are on the same side of the ring. To minimize steric hindrance, the ring can pucker such that one bulky substituent is in an axial position and the other is in an equatorial position (axial-equatorial or a,e). Alternatively, a more stable conformation often places both substituents in pseudo-equatorial positions.

  • trans-Isomer: The substituents are on opposite sides of the ring. The most stable conformation typically places both bulky substituents in equatorial positions (diequatorial or e,e) to minimize 1,3-diaxial interactions, which are sterically unfavorable.[7]

However, the presence of a small, highly electronegative fluorine atom can introduce complex electronic effects (e.g., gauche effects) that may influence conformational preference in ways that deviate from simple steric arguments.[8] For instance, in some fluorinated cyclic systems, an axial conformation for the fluorine atom is surprisingly favored.[8]

Chapter 3: Stereoselective Synthesis Strategies

Achieving stereocontrol in the synthesis of polysubstituted cyclobutanes is a significant challenge.[9] Methods often rely on photochemical [2+2] cycloadditions or the ring expansion of cyclopropanes.[10] A plausible modern approach would involve stereospecific fluorination of a pre-existing cyclobutane precursor.

Experimental Protocol: Stereospecific Fluorination

This protocol describes a hypothetical, yet mechanistically sound, pathway starting from a known cyclobutanol precursor to generate a single diastereomer of the target motif. The causality behind this choice is to introduce the fluorine atom late in the synthesis with a reagent known for stereospecific hydroxyl displacement.

Objective: To synthesize trans-(3-Fluoro-1-phenylcyclobutyl)methanol from cis-1-phenyl-3-(hydroxymethyl)cyclobutanol.

Protocol Steps:

  • Protection of the Primary Alcohol:

    • Dissolve cis-1-phenyl-3-(hydroxymethyl)cyclobutanol (1.0 eq) in dichloromethane (DCM, 0.1 M).

    • Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

    • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH₄Cl solution and perform an aqueous workup. Extract with DCM, dry the organic layer over MgSO₄, and concentrate in vacuo. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the TBDMS-protected intermediate.

  • Stereospecific Deoxyfluorination:

    • Causality: Deoxo-Fluor® is chosen as it typically reacts with alcohols via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the reacting center.[11] This is crucial for converting the cis-hydroxyl precursor to the trans-fluoro product.

    • In a fume hood, dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous DCM (0.1 M) under an inert nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 1.5 eq) dropwise via syringe.

    • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

    • Perform an aqueous workup, extract with DCM, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the protected trans-fluoro intermediate.

  • Deprotection of the Primary Alcohol:

    • Dissolve the purified TBDMS-protected intermediate in tetrahydrofuran (THF, 0.1 M).

    • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).

    • Stir at room temperature for 2 hours, monitoring by TLC.

    • Concentrate the reaction mixture and purify directly by column chromatography to yield the final product, trans-(3-Fluoro-1-phenylcyclobutyl)methanol.

synthesis_workflow start cis-1-phenyl-3-(hydroxymethyl)cyclobutanol step1 TBDMSCl, Et3N DCM, 0°C to RT start->step1 intermediate1 TBDMS-Protected Intermediate step1->intermediate1 step2 Deoxo-Fluor® DCM, -78°C to RT intermediate1->step2 intermediate2 Protected trans-Fluoro Intermediate (Inversion of Stereochemistry) step2->intermediate2 step3 TBAF THF, RT intermediate2->step3 product trans-(3-Fluoro-1-phenylcyclobutyl)methanol step3->product

Caption: Workflow for stereoselective synthesis of the trans isomer.

Chapter 4: Isomer Separation and Purification

Even with stereoselective synthesis, minor diastereomers and the resulting racemic mixture of enantiomers often require separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the industry-standard techniques for this purpose.[12][13]

Principles of Chiral Chromatography

Chiral separation is achieved by creating a transient diastereomeric complex between the analyte and the chiral selector of the CSP.[14] Enantiomers, having different 3D arrangements, will interact with the chiral environment of the CSP with slightly different energies, leading to different retention times and thus, separation.[14] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are broadly effective for a wide range of compounds.[12]

Experimental Protocol: Chiral SFC Method Development

Objective: To separate the four stereoisomers of (3-Fluoro-1-phenylcyclobutyl)methanol.

Instrumentation: Supercritical Fluid Chromatography (SFC) system with UV and/or Mass Spectrometric detection.

Protocol Steps:

  • Column Screening:

    • Prepare a 1 mg/mL solution of the isomeric mixture in methanol.

    • Screen a set of chiral columns (e.g., Daicel CHIRALPAK® IA, IB, IC, ID) using a generic gradient.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B: Methanol with 0.1% ammonium hydroxide (to improve peak shape for the alcohol).

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Rationale: This initial screen quickly identifies which chiral stationary phase provides the best "hit" or partial separation for the target isomers.

  • Method Optimization:

    • Select the column that showed the best selectivity from the screening phase.

    • Optimize the separation by modifying the co-solvent (modifier), gradient slope, temperature, and back pressure.

    • Co-solvent: Test different alcohol modifiers (e.g., ethanol, isopropanol) as they can significantly alter selectivity.

    • Isocratic vs. Gradient: Convert the gradient method to an isocratic one for better resolution between closely eluting peaks and for scalability to preparative chromatography.

    • Data Analysis: Record retention times (t_R) and calculate selectivity (α) and resolution (R_s) for each pair of isomers.

Parametercis-Enantiomeric Pairtrans-Enantiomeric Pair
Retention Time (t_R1) 1.85 min2.54 min
Retention Time (t_R2) 2.10 min3.01 min
Selectivity (α) 1.141.18
Resolution (R_s) 2.12.8
Table 1: Representative data from a hypothetical optimized chiral SFC separation.

Chapter 5: Spectroscopic and Crystallographic Characterization

Unambiguous assignment of the stereochemical configuration of each isolated isomer is critical. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and, when possible, single-crystal X-ray crystallography.

NMR Spectroscopy for Configurational and Conformational Assignment

NMR is a powerful tool for differentiating diastereomers. The different spatial relationships between atoms in cis and trans isomers result in distinct chemical shifts (δ) and spin-spin coupling constants (J).[15]

  • Chemical Shifts (¹H and ¹³C): The chemical environment of each nucleus is unique for each diastereomer, leading to different resonance frequencies. For example, the fluorine atom's electronic influence on the chemical shifts of the cyclobutane ring protons will differ significantly between the cis and trans isomers.

  • Coupling Constants (J): The magnitude of proton-proton (¹H-¹H) coupling constants is highly dependent on the dihedral angle between the coupled nuclei. This is the key to distinguishing cis and trans isomers and inferring the ring's preferred conformation.

    • Vicinal Coupling (³J_HH): The coupling between protons on adjacent carbons (e.g., H2 and H3). The Karplus relationship predicts that ³J is larger for trans (dihedral angle ~180°) and smaller for cis (dihedral angle ~0° or ~120°) relationships in rigid systems.

    • Long-Range Coupling (⁴J_HH): In cyclobutanes, the coupling across four bonds can be particularly informative. A large ⁴J coupling (e.g., between H2eq and H4eq) is often observed and is characteristic of specific puckered conformations.[16]

Expected NMR Observations:

IsomerKey ¹H-¹H CouplingExpected MagnitudeRationale
cis ³J(H2ax, H3ax)SmallDihedral angle is not close to 180°.
trans ³J(H2ax, H3ax)LargeProtons can adopt a more anti-periplanar arrangement.
cis ⁴J(H2eq, H4eq)Potentially large"W-pathway" or "zig-zag" coupling is possible.
trans ⁴J(H2ax, H4ax)SmallNo efficient coupling pathway.
Table 2: Predicted trends in proton-proton coupling constants for distinguishing isomers.
X-ray Crystallography

For a definitive, unambiguous determination of both the relative (cis/trans) and absolute (R/S) stereochemistry, single-crystal X-ray crystallography is the gold standard.[17] If a suitable single crystal of one of the enantiomerically pure isomers can be grown, the resulting 3D structure provides an absolute assignment of its configuration. The configuration of the other isomers can then be inferred based on their relationship (enantiomer or diastereomer) to the characterized one.

Conclusion

The stereochemical configuration of (3-Fluoro-1-phenylcyclobutyl)methanol presents a rich and challenging landscape for the modern medicinal chemist. Its four distinct stereoisomers arise from two stereocenters on a conformationally dynamic cyclobutane ring. A successful drug development campaign utilizing this scaffold requires a multi-faceted approach combining stereoselective synthesis, high-resolution chiral separation techniques like SFC, and rigorous spectroscopic characterization. The principles and protocols outlined in this guide—from understanding conformational preferences and leveraging stereospecific reactions to developing robust analytical methods—provide a foundational framework for harnessing the full potential of this and other complex 3D scaffolds in the pursuit of novel therapeutics.

References

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam. (2023). Retrieved from [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (2013). Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (2021). Retrieved from [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (2023). Retrieved from [Link]

  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - Bar-Ilan University. (n.d.). Retrieved from [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. (2011). Retrieved from [Link]

  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (n.d.). Retrieved from [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry. (2026). Retrieved from [Link]

  • Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed. (1987). Retrieved from [Link]

  • an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - Canadian Science Publishing. (1998). Retrieved from [Link]

  • (PDF) Synthesis of the cis‐ and trans‐3‐Fluoro Analogues of Febrifugine and Halofuginone. (2024). Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Retrieved from [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - Molnar Institute. (2017). Retrieved from [Link]

  • STEREOCHEMISTRY SOME DEFINITIONS WITH EXAMPLES PRESENTING STEREO STRUCTURES STEREOISOMERS—ISOMERS THAT ARE DIFFERENT BECAUSE O - SIUE. (n.d.). Retrieved from [Link]

  • Stereochemistry. (2025). Retrieved from [Link]

  • Scheme 1. Synthetic Routes to All Four Stereoisomers of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 04-AD-0275-EN Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography - Shimadzu. (n.d.). Retrieved from [Link]

  • Three step synthesis of single diastereoisomers of the vicinal trifluoro motif - PMC - NIH. (n.d.). Retrieved from [Link]

  • α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts - PubMed. (2018). Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz. (n.d.). Retrieved from [Link]

  • Chapter 3: Conformation and Stereochemistry - Organic Chemistry. (n.d.). Retrieved from [Link]

  • 19.6: The R,S Convention for Designating Stereochemical Configurations - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and elaboration of All-cis-1,2,4,5-Tetrafluoro-3Phenylcyclohexane: a polar cyclohexane motif - Projects - University of St Andrews Research Portal. (2017). Retrieved from [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (2025). Retrieved from [Link]

  • One F atom matters: synthesis, aggregation-induced emission and stimuli-responsiveness of three isomers of fluoro/formyl substituted tetraphenylethene derivatives - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]

  • Chapter 4 Stereochemistry - UCSB. (n.d.). Retrieved from [Link]

  • Synthesis and analgesic activity of stereoisomers of cis-fluoro-ohmefentanyl - PubMed. (2003). Retrieved from [Link]

  • MECHANOCHEMICAL SYNTHESIS OF FLUORINE-CONTAINING HETEROCYCLES VIA BALL MILLING | Ukrainian Chemistry Journal. (2025). Retrieved from [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Profiling of (3-Fluoro-1-phenylcyclobutyl)methanol: A Mechanistic Guide for Drug Development

Executive Summary The incorporation of functionalized cyclobutanes into drug scaffolds is a proven strategy for improving metabolic stability and restricting conformational flexibility. The compound (3-Fluoro-1-phenylcyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of functionalized cyclobutanes into drug scaffolds is a proven strategy for improving metabolic stability and restricting conformational flexibility. The compound (3-Fluoro-1-phenylcyclobutyl)methanol (Exact Mass: 180.095 Da) represents a highly specialized pharmacophore. Understanding its mass spectrometric (MS) fragmentation is critical for drug metabolism and pharmacokinetics (DMPK) profiling, particularly for identifying downstream metabolites generated by Cytochrome P450 enzymes[1].

This whitepaper provides an in-depth mechanistic analysis of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways of this compound, bridging the gap between fundamental gas-phase thermodynamics and applied bioanalysis.

Structural Anatomy & Ionization Dynamics

The fragmentation logic of (3-Fluoro-1-phenylcyclobutyl)methanol is governed by three distinct structural features, each acting as a locus for specific gas-phase reactions:

  • The Strained Cyclobutane Ring: Cyclobutane rings possess approximately 26 kcal/mol of ring strain. Upon ionization, this strain drives highly predictable ring-opening reactions[2].

  • The Phenyl Ring Sink: The aromatic ring at the C1 position acts as a powerful charge-stabilizing sink. During fragmentation, the positive charge will almost exclusively reside on the fragment containing this phenyl group[3].

  • The Hydroxymethyl & Fluoro Substituents: The -CH₂OH group at C1 and the -F atom at C3 are prime candidates for rapid neutral losses (formaldehyde, water, and hydrogen fluoride) due to the thermodynamic stability of the resulting neutral molecules.

Mechanistic Fragmentation Pathways (The Causality)

Pathway A: The Degenerate Retro-[2+2] Cycloreversion (Dominant)

The most defining feature of cyclobutane mass spectrometry is the retro-[2+2] cleavage. Because the molecule is symmetric across the C2 and C4 axis, the diagonal cleavage of the ring (either C1-C2/C3-C4 or C1-C4/C2-C3) yields the exact same fragments.

When the molecular ion [M]•+ (m/z 180) undergoes this cycloreversion, it expels a neutral molecule of fluoroethylene (46 Da). The charge is retained by the phenyl-containing fragment, generating the 2-phenylprop-2-en-1-ol radical cation at m/z 134 . This mechanism is directly analogous to the well-documented fragmentation of 1-phenylcyclobutanol, which ejects neutral ethylene (28 Da) to produce a highly abundant m/z 120 base peak[4]. Because the retro-[2+2] cleavage in our fluorinated target is degenerate (both cleavage paths lead to the same m/z 134 ion), this peak will dominate the spectrum.

Pathway B: Hydroxymethyl-Directed Neutral Losses

Primary alcohols attached to quaternary carbons undergo characteristic alpha-cleavages and rearrangements.

  • Loss of Formaldehyde (-30 Da): The expulsion of CH₂O yields an intense m/z 150 ion. This leaves a stabilized 1-phenyl-3-fluorocyclobutyl cation, a species known to undergo further ring expansion in radical environments[1].

  • Dehydration (-18 Da): Loss of H₂O generates an m/z 162 ion, likely forming an exocyclic double bond to relieve steric crowding at the C1 position.

Pathway C: Fluorine-Driven Elimination

Fluorinated cycloalkanes readily undergo 1,2-elimination of hydrogen fluoride. The loss of HF (20 Da) from the molecular ion yields m/z 160 . This pathway can occur concurrently with formaldehyde loss, leading to a secondary fragment at m/z 130 ([M - CH₂O - HF]•+).

Fragmentation_Pathways M [M]•+ m/z 180 (3-Fluoro-1-phenylcyclobutyl)methanol Retro22 Retro-[2+2] Cleavage m/z 134 [Ph-C(CH2OH)=CH2]•+ M->Retro22 - C2H3F (46 Da) LossCH2O Loss of CH2O m/z 150 [M - 30]•+ M->LossCH2O - CH2O (30 Da) LossH2O Loss of H2O m/z 162 [M - 18]•+ M->LossH2O - H2O (18 Da) LossHF Loss of HF m/z 160 [M - 20]•+ M->LossHF - HF (20 Da) Styrene Styrene Ion m/z 104 [C8H8]•+ Retro22->Styrene - CH2O (30 Da) Tropylium Tropylium Ion m/z 91 [C7H7]+ LossCH2O->Tropylium Ring Expansion & - C3H4F• Styrene->Tropylium - CH• (13 Da) Rearrangement

Figure 1: Primary EI-MS fragmentation pathways of (3-Fluoro-1-phenylcyclobutyl)methanol.

Quantitative Fragmentation Data Summary

The table below summarizes the critical diagnostic ions required for Multiple Reaction Monitoring (MRM) or spectral library matching.

m/z (Nominal)Elemental CompositionNeutral LossMechanism / CausalityDiagnostic Value
180 [C₁₁H₁₃FO]•+NoneMolecular Ion (EI)Low (Often weak due to ring strain)
162 [C₁₁H₁₁F]•+- H₂O (18 Da)Dehydration of primary alcoholModerate
160 [C₁₁H₁₂O]•+- HF (20 Da)1,2-Elimination of fluorocyclobutaneModerate
150 [C₁₀H₁₁F]•+- CH₂O (30 Da)Alpha-cleavage of hydroxymethylHigh
134 [C₉H₁₀O]•+- C₂H₃F (46 Da)Degenerate Retro-[2+2] CleavageVery High (Base Peak)
104 [C₈H₈]•+- 76 Da TotalLoss of CH₂O from m/z 134High (Styrene radical cation)
91 [C₇H₇]+- 89 Da TotalRearrangement to TropyliumModerate (Generic aromatic marker)

Experimental Analytical Protocol

To ensure absolute trustworthiness and reproducibility in DMPK settings, the following methodology utilizes a self-validating system to confirm instrument suitability before sample acquisition.

MS_Workflow Ext Sample Extraction (LLE / PPT) LC Chromatography (UPLC C18) Ext->LC Ion Ionization (EI 70eV / ESI+) LC->Ion Mass Mass Analysis (Q-TOF / MRM) Ion->Mass Data Data Processing (Spectral Matching) Mass->Data

Figure 2: Standardized high-resolution mass spectrometry analytical workflow.

Step-by-Step Methodology: LC-ESI-MS/MS (CID)
  • Sample Preparation: Extract biological samples (plasma/microsomes) using 3 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Dilute the supernatant 1:1 with mobile phase A (0.1% Formic Acid in Water).

  • System Suitability (Self-Validation Step):

    • Action: Inject a 10 ng/mL standard solution of 1-phenylcyclobutanol (Internal Standard/System Calibrator).

    • Validation Gate: The system is only validated if the MRM transition 149.1 -> 121.1 (protonated retro-[2+2] fragment) exhibits >85% relative abundance compared to the precursor ion. Failure to achieve this indicates insufficient Collision Energy (CE) calibration, requiring immediate retuning[4].

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 4.5 minutes at 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 400°C.

    • Target MRM Transitions:

      • Quantifier: m/z 181.1 -> 135.1 (CE: 15 eV) — Tracks the retro-[2+2] cleavage.

      • Qualifier: m/z 181.1 -> 151.1 (CE: 12 eV) — Tracks the loss of formaldehyde.

  • Data Processing: Integrate the quantifier peak area. Ensure the qualifier/quantifier ion ratio remains within ±20% of the neat standard reference to confirm the absence of matrix interferences.

References[1] Bondon, A., et al. "Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation." Journal of Biological Chemistry 264.4 (1989): 1988-1997. PubMed. https://pubmed.ncbi.nlm.nih.gov/2492224/[2] Mikaia, A. I., et al. "Deuteration in a chromato-mass spectrometry inlet system in a study of fragmentation mechanisms of cyclobutane hydrocarbons." Russian Chemical Bulletin 34.10 (1985). National Institute of Standards and Technology (NIST). https://www.nist.gov/publications/deuteration-chromato-mass-spectrometry-inlet-system-study-fragmentation-mechanisms[4] National Center for Biotechnology Information. "1-Phenylcyclobutan-1-ol | C10H12O". PubChem Compound Database. https://pubchem.ncbi.nlm.nih.gov/compound/136746[3] Silverman, R. B., and Zieske, P. A. "1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate." Biochemistry 25.2 (1986): 341-346. PubMed. https://pubmed.ncbi.nlm.nih.gov/3955005/

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for (3-Fluoro-1-phenylcyclobutyl)methanol

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Advanced Synthesis Protocol & Mechanistic Guide Strategic Overview & Retrosynthetic Rationale The incorporation of fluorinated cyclo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Rationale

The incorporation of fluorinated cycloalkanes, particularly cyclobutanes, has become a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity, improve metabolic stability, and optimize pharmacokinetic profiles . The target molecule, (3-Fluoro-1-phenylcyclobutyl)methanol (CAS: 1784863-36-0)[1][2], presents a unique synthetic challenge due to the presence of both a primary hydroxyl group and a secondary fluorine atom on a strained four-membered ring.

The Causality of the Synthetic Sequence: A naive approach might attempt to build the cyclobutane ring with all functional groups pre-installed. However, a more robust, scalable, and self-validating method relies on the sequential functionalization of a commercially available precursor: Ethyl 1-phenyl-3-oxocyclobutane-1-carboxylate .

The order of operations is critical here. If we were to reduce the ester and the ketone simultaneously, the resulting diol would present a chemoselectivity nightmare during fluorination. By first selectively reducing the ketone to a secondary alcohol, we isolate the site for nucleophilic deoxofluorination. Only after the fluorine is securely installed do we reduce the ester to yield the final primary alcohol.

Synthetic Workflow

SynthesisRoute SM Ethyl 1-phenyl-3-oxo- cyclobutanecarboxylate (Starting Material) Int1 Ethyl 3-hydroxy-1-phenyl- cyclobutanecarboxylate (Intermediate 1) SM->Int1 NaBH4, MeOH 0 °C to RT Int2 Ethyl 3-fluoro-1-phenyl- cyclobutanecarboxylate (Intermediate 2) Int1->Int2 DAST, DCM -78 °C to RT Prod (3-Fluoro-1-phenylcyclobutyl) methanol (Final Product) Int2->Prod LiAlH4, THF 0 °C to RT

Fig 1: Three-step sequential synthesis of (3-Fluoro-1-phenylcyclobutyl)methanol.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the self-validating nature of this protocol. Deviations in temperature, particularly in Step 2, will result in elimination byproducts (cyclobutenes).

StepTransformationPrimary ReagentSolventTemp ProfileTimeExpected Yield
1 Ketone ReductionNaBH₄ (1.2 eq)Methanol0 °C → 20 °C2 h88 - 92%
2 DeoxofluorinationDAST (1.5 eq)DCM (Anhydrous)-78 °C → 20 °C12 h65 - 75%
3 Ester ReductionLiAlH₄ (2.0 eq)THF (Anhydrous)0 °C → 20 °C3 h80 - 85%

Step-by-Step Methodologies

Step 1: Chemoselective Reduction of the Cyclobutanone

Objective: Convert the C3 ketone to a secondary alcohol without disturbing the C1 ester.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with Ethyl 1-phenyl-3-oxocyclobutane-1-carboxylate (10.0 g, 45.8 mmol) and anhydrous methanol (100 mL).

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Add Sodium borohydride (NaBH₄) (2.08 g, 55.0 mmol) portion-wise over 15 minutes. Expert Insight: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating, which could lead to unwanted ester reduction.

  • Propagation: Remove the ice bath and stir the mixture at room temperature (20 °C) for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1; KMnO₄ stain).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Intermediate 1 as a colorless oil. Proceed to Step 2 without further purification.

Step 2: Nucleophilic Deoxofluorination

Objective: Substitute the C3 hydroxyl group with a fluorine atom.

  • Preparation: Dissolve Intermediate 1 (approx. 10.0 g, 45.4 mmol) in anhydrous Dichloromethane (DCM) (120 mL) under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Introduction: Dropwise, add Diethylaminosulfur trifluoride (DAST) (10.9 g, 68.1 mmol) via syringe over 20 minutes . Expert Insight: DAST is highly reactive and moisture-sensitive. Addition at -78 °C is mandatory to suppress the E2 elimination pathway, which would yield an unwanted cyclobutene derivative.

  • Propagation: Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).

  • Workup: Recool the flask to 0 °C and strictly quench by slow, dropwise addition of saturated aqueous NaHCO₃ until bubbling ceases. Extract with DCM (2 x 100 mL). Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate Intermediate 2 (mixture of cis/trans isomers).

Step 3: Ester Reduction to Primary Alcohol

Objective: Reduce the C1 ethyl ester to the final hydroxymethyl group.

  • Preparation: Suspend Lithium aluminum hydride (LiAlH₄) (2.4 g, 63.2 mmol) in anhydrous Tetrahydrofuran (THF) (80 mL) at 0 °C under argon.

  • Addition: Dissolve Intermediate 2 (7.0 g, 31.6 mmol) in anhydrous THF (20 mL) and add dropwise to the LiAlH₄ suspension.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Expert Insight: Do not heat this reaction. While aliphatic fluorides are generally stable to LiAlH₄, elevated temperatures on strained rings can trigger hydrodefluorination.

  • Fieser Workup (Self-Validating Step): Cool to 0 °C. Sequentially add 2.4 mL H₂O (dropwise), 2.4 mL 15% aqueous NaOH, and 7.2 mL H₂O. Stir vigorously until a granular white precipitate forms. This specific workup prevents the formation of unfilterable aluminum emulsions.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate in vacuo.

  • Final Purification: Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield (3-Fluoro-1-phenylcyclobutyl)methanol as a viscous oil or crystalline solid depending on isomer ratio.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides and homologous compounds." The Journal of Organic Chemistry, 40(5), 574-578. Available at:[Link]

Sources

Application

Application Note: (3-Fluoro-1-phenylcyclobutyl)methanol as a Divergent Building Block in Small-Molecule Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In modern med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, fluorinated carbocycles is a proven tactic for overcoming pharmacokinetic liabilities. Cyclobutanes are increasingly utilized in drug design due to their unique puckered structure, increased C–C π-character, and ability to induce rigid conformational restriction without adding excessive molecular weight[1].

(3-Fluoro-1-phenylcyclobutyl)methanol (CAS: 1784863-36-0) represents a highly modular, premium building block that synthesizes three distinct pharmacophoric advantages into a single low-molecular-weight scaffold:

  • The Cyclobutane Core: Acts as a rigid spacer, replacing metabolically labile flexible alkyl chains and locking the molecule into a bioactive conformation.

  • The 3-Fluoro Substitution: The strategic introduction of fluorine into these carbocycles enhances metabolic stability by blocking enzymatic breakdown (e.g., CYP450-mediated oxidation) and fine-tunes lipophilicity, which often translates to improved membrane permeability and oral bioavailability[2]. Partially fluorinated cyclobutanes offer specific physicochemical properties that provide critical flexibility in molecular design[3].

  • The 1-Phenyl and 1-Hydroxymethyl Groups: The phenyl ring provides a vector for hydrophobic pocket filling or π-π stacking. Crucially, the primary alcohol (hydroxymethyl) serves as a versatile synthetic handle, allowing chemists to explore structure-activity relationships (SAR) efficiently through divergent synthesis[4].

Quantitative Impact of the Scaffold

The table below summarizes the theoretical physicochemical advantages of incorporating the 3-fluoro-1-phenylcyclobutyl motif compared to flexible or unfluorinated analogs.

Structural MotifConformational RestrictionRelative Lipophilicity (ClogP Impact)Metabolic Stability (CYP450 Liability)
Benzyl alcohol Low (Highly flexible)BaselineLow (Highly prone to benzylic oxidation)
(1-Phenylcyclobutyl)methanol High (Puckered ring)Increased (+0.8 to +1.2)Moderate (Ring blocks benzylic site, but ring is oxidizable)
(3-Fluoro-1-phenylcyclobutyl)methanol High (Puckered ring)Tuned (Fluorine lowers LogP slightly vs. pure alkyl)High (Fluorine blocks ring oxidation sites)

Divergent Synthetic Workflows

To maximize the utility of (3-Fluoro-1-phenylcyclobutyl)methanol in library generation, the primary alcohol must be transformed into reactive intermediates. The logic flow below outlines the primary divergent pathways utilized in our laboratories.

G Core (3-Fluoro-1-phenylcyclobutyl)methanol Aldehyde Aldehyde Intermediate Core->Aldehyde Dess-Martin Oxidation Mesylate Mesylate Intermediate Core->Mesylate MsCl, Et3N Ether Ether Scaffold (Williamson Synthesis) Core->Ether NaH, R-X Amine Amine Scaffold (Reductive Amination) Aldehyde->Amine R-NH2 NaBH(OAc)3 SNAmine Alkyl Amine (SN2 Displacement) Mesylate->SNAmine R-NH2, DMF Heat

Divergent synthetic workflows utilizing (3-Fluoro-1-phenylcyclobutyl)methanol.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems . Every step includes causality for the reagent choices and explicit in-process checks to ensure high-fidelity scaffold generation.

Protocol A: Mild Oxidation to (3-Fluoro-1-phenylcyclobutyl)carboxaldehyde

Purpose: Generation of an aldehyde intermediate for subsequent reductive amination library synthesis.

Scientific Causality: Dess-Martin Periodinane (DMP) is explicitly selected over Jones or Swern oxidation. Jones oxidation risks over-oxidation to the carboxylic acid, while Swern conditions require cryogenic temperatures and generate dimethyl sulfide. DMP provides mild, room-temperature conditions that prevent epimerization of the cyclobutane ring and avoid harsh acidic conditions that might lead to fluorohydrin elimination.

Step-by-Step Methodology:

  • Preparation: Dissolve (3-Fluoro-1-phenylcyclobutyl)methanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Dess-Martin Periodinane (1.1 eq, 5.5 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (stains strongly with KMnO4) should completely disappear, replaced by a higher Rf spot (aldehyde).

  • Quenching (Critical Step): Dilute the mixture with an equal volume of DCM (25 mL). Add 25 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality: The sodium thiosulfate reduces unreacted, potentially explosive DMP and its byproducts into water-soluble, benign iodinane derivatives, while NaHCO₃ neutralizes the generated acetic acid.

  • Isolation: Stir vigorously for 30 minutes until the organic layer is completely clear. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is typically >95% pure by NMR and should be used immediately in reductive aminations to prevent auto-oxidation.

Protocol B: Mesylation and SN2 Amination

Purpose: Conversion of the alcohol into a leaving group for direct nucleophilic displacement, creating complex amine scaffolds.

Scientific Causality: Converting the primary alcohol to a mesylate is preferred over direct halogenation (e.g., via the Appel reaction). The Appel reaction generates stoichiometric triphenylphosphine oxide, which is notoriously difficult to separate from lipophilic cyclobutane products. Mesylation is atom-economical and simplifies purification.

Step-by-Step Methodology:

  • Mesylation: Dissolve the starting alcohol (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL). Add triethylamine (Et₃N, 2.0 eq, 10.0 mmol) and cool to 0 °C.

    • Causality: Et₃N acts as an acid scavenger. Cooling to 0 °C prevents the exothermic reaction from driving unwanted chloride substitution side-products.

  • Activation: Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 eq, 6.0 mmol). Stir at 0 °C for 1 hour.

  • Workup: Quench with ice water (20 mL). Extract with DCM, wash with 1M HCl (to remove excess Et₃N), followed by brine. Dry (Na₂SO₄) and concentrate to yield the mesylate intermediate.

    • Self-Validation Check: ¹H NMR should show a sharp new singlet integrating to 3H around ~3.0 ppm, confirming the presence of the mesylate methyl group.

  • SN2 Displacement: Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (10 mL). Add the desired primary or secondary amine (3.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Heating: Heat the mixture to 80 °C for 12–16 hours.

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, which is necessary to overcome the steric hindrance of the adjacent bulky 1-phenylcyclobutyl system.

  • Purification: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the DMF. Purify the resulting amine via reverse-phase preparative HPLC.

References

  • Source: PMC (nih.gov)
  • Source: Apollo Scientific (apolloscientific.co.uk)
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)

Sources

Method

catalytic oxidation methods for (3-Fluoro-1-phenylcyclobutyl)methanol

Application Note: Catalytic Oxidation Methods for (3-Fluoro-1-phenylcyclobutyl)methanol Executive Summary This application note details optimized catalytic oxidation protocols for (3-Fluoro-1-phenylcyclobutyl)methanol ,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Oxidation Methods for (3-Fluoro-1-phenylcyclobutyl)methanol

Executive Summary

This application note details optimized catalytic oxidation protocols for (3-Fluoro-1-phenylcyclobutyl)methanol , a highly functionalized, conformationally restricted building block prevalent in modern drug discovery. Primary alcohols situated on strained cyclobutane rings are highly susceptible to ring-expansion or cleavage under harsh oxidative conditions. Here, we present field-validated, mild catalytic methodologies—specifically TEMPO-mediated and TPAP (Ley-Griffith) oxidations—that ensure high-fidelity conversion to either the corresponding aldehyde or carboxylic acid without compromising the integrity of the fluorinated cyclobutane core.

Substrate Profiling & Mechanistic Rationale

(3-Fluoro-1-phenylcyclobutyl)methanol features a primary hydroxyl group (-CH₂OH) attached to a quaternary carbon (C1) of a cyclobutane ring, which also bears a phenyl group. The C3 position is fluorinated.

  • The Mechanistic Challenge : Cyclobutane rings possess significant ring strain (~26 kcal/mol). Oxidation methods that proceed via discrete carbocation intermediates (e.g., strongly acidic Cr(VI) reagents like Jones reagent) risk protonating the alcohol, leading to water loss and a subsequent Demjanov-type ring expansion to a cyclopentyl system. Furthermore, the fluorine atom at C3 is susceptible to elimination under strongly basic conditions.

  • The Catalytic Solution : To preserve the cyclobutane core, oxidations must operate under near-neutral conditions without generating free carbocations or long-lived carbon-centered radicals[1][2].

    • TEMPO Catalysis : Proceeds via an electrophilic oxoammonium cation intermediate. The alcohol attacks the oxoammonium species, followed by a concerted deprotonation and hydride transfer. This bypasses carbocation formation entirely[3].

    • TPAP Catalysis : Utilizes a Ru(VII) species that forms a ruthenate ester with the alcohol. A subsequent β -hydride elimination yields the aldehyde and a Ru(V) species, which is continuously re-oxidized by N-methylmorpholine N-oxide (NMO)[4][5].

Comparative Data Summary

Oxidation MethodTarget ProductCatalyst (mol%)Co-Oxidant (equiv)Solvent SystemTempTimeEst. YieldChemoselectivity
TEMPO / BAIB AldehydeTEMPO (10%)BAIB (1.1)DCM / H₂O0 °C to RT2-4 h>85%High (No over-oxidation)
TPAP / NMO AldehydeTPAP (5%)NMO (1.5)DCMRT1-3 h>90%Excellent (Moisture sensitive)
TEMPO / NaClO₂ Carboxylic AcidTEMPO (7%)NaClO₂ (2.0) + NaOClMeCN / Buffer35 °C4-6 h>80%High (Zhao's Modification)

Experimental Protocols

Protocol A: TEMPO/BAIB Catalytic Oxidation to Aldehyde

This protocol uses Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric terminal oxidant to regenerate the active oxoammonium species, avoiding the chlorinating side-effects of traditional bleach (NaOCl)[2][3].

  • Preparation : In a 50 mL round-bottom flask, dissolve (3-Fluoro-1-phenylcyclobutyl)methanol (1.0 mmol) in 10 mL of dichloromethane (DCM). Add 2 mL of deionized water to create a biphasic system.

  • Catalyst Addition : Add TEMPO (0.1 mmol, 10 mol%).

    • Causality: TEMPO acts as the catalytic mediator. The biphasic system helps partition the active oxoammonium salt into the aqueous layer, modulating the reaction rate at the interface and preventing over-oxidation to the acid[6].

  • Oxidant Addition : Cool the mixture to 0 °C using an ice bath. Portion-wise, add BAIB (1.1 mmol, 1.1 equiv).

    • Causality: Cooling suppresses exothermic side reactions. BAIB selectively oxidizes the TEMPO radical to the oxoammonium cation without generating hypochlorite byproducts that could cause unwanted electrophilic aromatic chlorination of the phenyl ring.

  • Reaction Monitoring : Stir vigorously and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction typically completes in 2-4 hours.

  • Quenching & Workup : Quench with 10 mL of saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: TPAP/NMO Oxidation to Aldehyde (Ley-Griffith)

Ideal for highly sensitive substrates due to its strictly non-acidic, non-basic nature[1][5].

  • Preparation : Flame-dry a flask containing 500 mg of activated 4Å molecular sieves (MS4Å).

    • Causality: Water is a byproduct of NMO reduction. Excess water can deactivate the TPAP catalyst by hydrating the ruthenium species or causing over-oxidation to the carboxylic acid via an aldehyde hydrate intermediate[1][7]. MS4Å acts as a critical water scavenger.

  • Reagent Mixing : Add the substrate (1.0 mmol) and N-methylmorpholine N-oxide (NMO) (1.5 mmol, 1.5 equiv) in 10 mL of anhydrous DCM. Stir for 10 minutes at room temperature.

  • Catalyst Addition : Add TPAP (0.05 mmol, 5 mol%) in one single portion. The solution will immediately turn dark green/black.

    • Causality: TPAP is added last to initiate the autocatalytic cycle safely, preventing uncontrolled exotherms[8].

  • Workup : Upon completion (1-3 hours, monitor by TLC), directly filter the crude reaction mixture through a short pad of silica gel, eluting with DCM or EtOAc.

    • Causality: Silica gel efficiently traps the heavy ruthenium salts and NMO byproducts, providing the pure aldehyde in the filtrate without the need for aqueous workup[1][8].

Protocol C: TEMPO/NaClO₂ Oxidation to Carboxylic Acid (Zhao's Modification)

To obtain the carboxylic acid directly, Zhao's modification of the Anelli oxidation is employed[6].

  • Preparation : Dissolve the substrate (1.0 mmol) in 10 mL of acetonitrile. Add 7.5 mL of a 0.67 M sodium phosphate buffer (pH 6.7).

  • Reagent Addition : Add TEMPO (0.07 mmol, 7 mol%) and sodium chlorite (NaClO₂, 2.0 mmol).

  • Initiation : Add a catalytic amount of dilute sodium hypochlorite (NaOCl, 0.02 mmol).

    • Causality: NaOCl rapidly oxidizes TEMPO to the oxoammonium ion to jumpstart the cycle. NaClO₂ acts as the stoichiometric oxidant to regenerate the oxoammonium species and directly oxidizes the intermediate aldehyde to the carboxylic acid, avoiding the harsh conditions of using stoichiometric NaOCl[6].

  • Workup : Adjust pH to 2.0 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Mechanistic Visualizations

TEMPO_Cycle Substrate 1º Alcohol (Substrate) Product Aldehyde (Product) Substrate->Product -2e⁻, -2H⁺ Oxoammonium Oxoammonium Cation [Active Oxidant] Hydroxylamine Hydroxylamine [Reduced Form] Oxoammonium->Hydroxylamine Oxidizes Alcohol TEMPO TEMPO Radical [Catalyst Resting State] Hydroxylamine->TEMPO Oxidation TEMPO->Oxoammonium Oxidation CoOxidant Terminal Oxidant (e.g., BAIB) CoOxidant->Hydroxylamine Activates CoOxidant->TEMPO Activates

TEMPO-mediated catalytic oxidation cycle for primary alcohols.

TPAP_Cycle Ru7 Ru(VII) Species TPAP (Active) Ru5 Ru(V) Intermediate Post-Oxidation Ru7->Ru5 Hydride Transfer from Alcohol Ru5->Ru7 Re-oxidation Alc Substrate Cyclobutylmethanol Ald Product Aldehyde Alc->Ald Oxidation NMO Co-oxidant NMO NMO->Ru5 Activates NMM Byproduct N-Methylmorpholine NMO->NMM Oxygen Transfer

TPAP (Ley-Griffith) autocatalytic cycle using NMO as co-oxidant.

References

  • TEMPO-Mediated Oxidations (Anelli and Zhao Modifications) Organic Chemistry Portal [Link]

  • RuCl3/Tetrapropylammonium perruthenate (TPAP) Plus Co-oxidants ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR)[Link]

  • TEMPO Oxidation Chem-Station Int. Ed.[Link]

  • TPAP (Ley-Griffith) Oxidation Chem-Station Int. Ed.[Link]

  • Tetrapropylammonium perruthenate Wikipedia, The Free Encyclopedia[Link]

  • TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde Hydrates Organic Letters - ACS Publications[Link]

Sources

Application

handling and storage protocols for (3-Fluoro-1-phenylcyclobutyl)methanol

Application Note: Handling, Storage, and Preparation Protocols for (3-Fluoro-1-phenylcyclobutyl)methanol Scientific Context & Utility in Drug Development (3-Fluoro-1-phenylcyclobutyl)methanol is a highly specialized fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Storage, and Preparation Protocols for (3-Fluoro-1-phenylcyclobutyl)methanol

Scientific Context & Utility in Drug Development

(3-Fluoro-1-phenylcyclobutyl)methanol is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and drug discovery. The cyclobutane ring serves as a rigid, low-ClogP 3D isostere for phenyl rings, a proven structural strategy used to improve the pharmacokinetic profiles and solubility of drug candidates (1[1]).

The strategic incorporation of a fluorine atom onto this specific cyclobutane scaffold further enhances metabolic stability by sterically and electronically blocking cytochrome P450-mediated enzymatic degradation (2[2]). Meanwhile, the primary alcohol moiety provides a versatile synthetic handle for downstream cross-coupling, etherification, or esterification reactions.

Physicochemical Profiling

Understanding the physical properties of this compound is critical for establishing safe and effective handling protocols.

PropertySpecification
Chemical Name (3-Fluoro-1-phenylcyclobutyl)methanol
CAS Registry Number 1784863-36-0[3]
Molecular Formula C11H13FO
Molar Mass 180.22 g/mol
Structural Class Fluorinated Cycloaliphatic Alcohol
Recommended Storage 2-8°C (Refrigerated)[3]
Typical Purity ≥91% to 95% (Research Grade)[3]

Storage & Stability Guidelines

While fluorinated building blocks generally exhibit higher thermal stability than their non-fluorinated counterparts (4[4]), the presence of the primary alcohol makes this molecule susceptible to moisture-induced side reactions and slow oxidation during long-term storage.

  • Temperature Control: Store strictly at 2-8°C[3]. Causality: Lower temperatures reduce the kinetic energy available for auto-oxidation of the alcohol group and prevent the volatilization of the compound.

  • Atmospheric Control: Maintain under an inert atmosphere (Argon or Nitrogen).

  • Container Specifications: Use amber glass vials with PTFE-lined caps. Causality: Fluorinated compounds and their vapors can interact with standard polyethylene or rubber septa over time, leading to the leaching of plasticizers into the reagent (5[5]). PTFE is chemically inert and ensures absolute barrier integrity.

Handling Protocols & Safety

Fluorinated alcohols can act as severe irritants to the skin and eyes, and pose environmental risks if mishandled[5].

  • PPE Requirements: Wear double-layered nitrile gloves, chemical splash goggles, and a standard lab coat.

  • Ventilation: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a glovebox. Causality: The compound may exhibit volatility at room temperature, and inhalation of fluorinated organic vapors can cause acute respiratory irritation[5].

Experimental Workflow: Preparation of Anhydrous Stock Solutions

To ensure a self-validating system, the following step-by-step protocol integrates quality control (QC) directly into the preparation workflow to guarantee the integrity of downstream reactions.

Step 1: Thermal Equilibration Remove the sealed vial from the 2-8°C refrigerator and place it in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial in a standard laboratory environment causes ambient moisture to condense on the hygroscopic alcohol. This water contamination will quench downstream organometallic reagents (e.g., Grignard reagents) or ruin moisture-sensitive cross-coupling catalysts.

Step 2: Inert Transfer Transfer the equilibrated vial into a nitrogen-purged glovebox or utilize standard Schlenk line techniques within a fume hood to maintain an anhydrous environment.

Step 3: Dissolution Dissolve the required mass in an anhydrous, degassed solvent (e.g., DMSO, DMF, or THF, depending on the synthesis route). For a standard 0.1 M stock solution:

  • Weigh exactly 180.2 mg of (3-Fluoro-1-phenylcyclobutyl)methanol.

  • Add 10.0 mL of anhydrous DMSO.

  • Vortex gently until complete dissolution is achieved.

Step 4: Quality Control (Self-Validation) Before proceeding to high-throughput screening or library synthesis, aliquot 50 µL of the stock solution for LC-MS and ^19F-NMR analysis.

  • Causality: ^19F-NMR provides a rapid, definitive confirmation of structural integrity. A single, sharp fluorine peak (split appropriately by adjacent cyclobutyl protons) confirms that no defluorination or structural rearrangement occurred during storage or dissolution.

Workflow Visualization

G A Cold Storage (2-8°C, PTFE Sealed) B Thermal Equilibration (30 min at RT in Desiccator) A->B Prevents moisture condensation C Inert Atmosphere Handling (Glovebox / N2 Stream) B->C Maintains anhydrous state D Solvent Addition (Anhydrous DMSO/THF) C->D Volumetric dissolution E Quality Control (LC-MS / 19F-NMR) D->E 50 µL Aliquot for testing F Downstream Application (Cross-Coupling Synthesis) E->F Confirms >95% Purity & No Defluorination

Workflow for the preparation and QC of (3-Fluoro-1-phenylcyclobutyl)methanol stock solutions.

References

  • [3] Title: CAS:681806-66-6, ((1R,2R)-rel-2-Fluoro-1 ... - 毕得医药 | Source: bidepharm.com | URL: 3

  • [5] Title: Trifluoroethanol: Top 5 Uses, Properties & Safety Guide | Source: ketonepharma.com | URL: 5

  • [2] Title: Fluorinated Building Blocks in Drug Design: Why They Matter | Source: apolloscientific.co.uk | URL: 2

  • [4] Title: Fluorinated Building Blocks | Source: sigmaaldrich.com | URL: 4

  • [1] Title: Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid | Source: pubs.acs.org | URL: 1

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in (3-Fluoro-1-phenylcyclobutyl)methanol purification

Welcome to the Technical Support Center for Advanced Organic Syntheses. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Syntheses. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of (3-Fluoro-1-phenylcyclobutyl)methanol (CAS: 1784863-36-0).

Synthesizing and purifying 1,3-disubstituted cyclobutanes requires navigating complex steric environments and inherent ring strain. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative analytical strategies to ensure high-purity isolation.

Diagnostic Workflow: Impurity Triage

Before adjusting your purification parameters, you must accurately identify the nature of the impurity. The following decision tree maps the most common byproducts encountered during the reduction of 3-fluoro-1-phenylcyclobutanecarboxylic acid to its corresponding methanol.

G Start Crude (3-Fluoro-1-phenylcyclobutyl)methanol LCMS LC-MS & NMR Profiling Start->LCMS Imp1 Defluorinated Byproduct (m/z 162.23) LCMS->Imp1 Loss of F Imp2 Diastereomer Mix (cis/trans) LCMS->Imp2 Isomers Imp3 Unreacted Acid Starting Material LCMS->Imp3 Incomplete Rxn Act1 Optimize Hydride Equivalents & Lower Temp Imp1->Act1 Act2 Prep-HPLC (C18) or Ester Derivatization Imp2->Act2 Act3 Strict pH 8.5 Liquid-Liquid Extraction Imp3->Act3

Diagnostic workflow for isolating impurities in (3-Fluoro-1-phenylcyclobutyl)methanol synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am unable to separate the cis and trans isomers of my product using standard silica gel chromatography. Why is this happening, and how do I resolve it?

The Causality: The cis and trans diastereomers of 1,3-disubstituted cyclobutanes exhibit nearly identical dipole moments and polar surface areas. As demonstrated in foundational stereoselective studies on the analogous 3-fluoro-1-phenylcyclobutylamine[1], normal-phase silica lacks the highly specific steric recognition required to differentiate the spatial orientation of the fluorine atom relative to the hydroxymethyl group. The Solution:

  • Direct Method: Utilize Reverse-Phase Preparative HPLC (C18 column) using a shallow gradient of Water/Acetonitrile (e.g., 30% to 50% ACN over 30 minutes). The hydrophobic phenyl ring interacts with the C18 stationary phase, allowing the subtle hydration differences of the cis/trans fluorine to dictate retention time.

  • Derivatization Method (Scalable): Temporarily convert the methanol into a bulky ester (e.g., using 3,5-dinitrobenzoyl chloride). The introduction of a massive steric bulk amplifies the 3D structural differences between the cis and trans isomers, allowing for easy separation on standard silica gel. Post-separation, hydrolyze the ester back to the pure methanol using mild basic conditions (K2CO3 in MeOH).

Q2: My LC-MS shows a major impurity at m/z 162.23. What is this, and how did it form?

The Causality: You are observing (1-phenylcyclobutyl)methanol (CAS: 70775-57-4)[2], the defluorinated byproduct. While reducing the precursor carboxylic acid to the methanol (typically via LiAlH4)[3], excess hydride or elevated temperatures can trigger hydrodefluorination. The C-F bond on a strained cyclobutane ring is unusually susceptible to hydride attack (via a Single Electron Transfer or S_N2-like mechanism), especially when the transition state is stabilized by the adjacent phenyl ring's inductive effects. The Solution: Switch your reducing agent. Instead of aggressive LiAlH4, use Borane-Tetrahydrofuran complex (BH3·THF) . Borane is highly chemoselective for carboxylic acids and will reduce them to alcohols at 0°C to room temperature without cleaving the labile C-F bond.

Q3: I attempted an acidic workup to quench the reduction, but my NMR shows complex multiplet peaks in the aliphatic region, suggesting ring-opening. Why?

The Causality: Cyclobutane rings possess approximately 26 kcal/mol of inherent ring strain. If you quench a reduction with strong aqueous acids (e.g., 1M HCl), you risk protonating the newly formed hydroxymethyl group. This turns the hydroxyl into a good leaving group (water). Its departure generates a primary carbocation that rapidly undergoes a Wagner-Meerwein rearrangement to relieve ring strain, resulting in ring-expanded (cyclopentyl) or ring-opened acyclic alkene impurities. The Solution: Never use acidic quenching for cyclobutylmethanols. Utilize the Fieser Method (detailed in the protocol below) to quench aluminum-based reductions, which maintains a basic environment and prevents carbocation formation.

Quantitative Data: Impurity Tracking Matrix

Use this table to calibrate your analytical methods and identify byproducts during in-process controls (IPC).

Impurity TypeChemical IdentityAnalytical Marker (LC-MS / NMR)Primary OriginMitigation Strategy
Defluorinated (1-phenylcyclobutyl)methanolMS: [M+H]+ m/z 163.219F NMR: Complete absence of F signal.Over-reduction (cleavage of C-F bond).Use BH3·THF instead of LiAlH4; strictly control temp < 25°C.
Diastereomeric trans-(3-Fluoro-1-phenylcyclobutyl)methanol19F NMR: Distinct shift (Δ ~2-5 ppm) from the cis isomer.Non-stereoselective ring formation.Prep-HPLC (C18) or bulky ester derivatization prior to silica flash.
Unreacted SM 3-fluoro-1-phenylcyclobutanecarboxylic acidMS: [M-H]- m/z 193.1TLC: Stays at baseline in 20% EtOAc/Hex.Incomplete reduction reaction.Implement strict pH 8.5 liquid-liquid extraction.
Ring-Opened Acyclic phenyl-alkene derivatives1H NMR: Appearance of vinylic protons (δ 5.0 - 6.5 ppm).Acid-catalyzed rearrangement during workup.Use Fieser quench; avoid pH < 6 during all isolation steps.

Step-by-Step Methodology: Self-Validating Isolation Protocol

This protocol outlines the optimal workup and isolation of (3-Fluoro-1-phenylcyclobutyl)methanol following a standard LiAlH4 reduction, specifically designed to prevent ring-opening and remove unreacted starting material.

Phase 1: The Fieser Quench (Strain-Preserving Workup) Objective: Deactivate residual LiAlH4 without generating acidic conditions that trigger cyclobutane ring expansion.

  • Cool the reaction mixture (assumed in THF) to 0°C using an ice-water bath.

  • For every x grams of LiAlH4 used, slowly add x mL of distilled water dropwise with vigorous stirring.

    • Caution: Highly exothermic; H2 gas evolution.

  • Add x mL of 15% aqueous NaOH solution.

  • Add 3x mL of distilled water.

  • Stir the suspension at room temperature for 15 minutes until the aluminum salts precipitate as a clean, granular white solid.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

    • Self-Validation Check: Add a drop of the filtrate to wet pH paper. It must read > pH 8. If it is acidic, ring-opening degradation is actively occurring.

Phase 2: Chemoselective Liquid-Liquid Extraction Objective: Remove unreacted 3-fluoro-1-phenylcyclobutanecarboxylic acid.

  • Concentrate the filtrate under reduced pressure to remove THF.

  • Redissolve the crude residue in Ethyl Acetate (10 volumes).

  • Wash the organic layer with a saturated solution of Sodium Bicarbonate (NaHCO3, pH ~8.5) twice.

    • Mechanism: The basic wash deprotonates any residual carboxylic acid starting material, pulling it into the aqueous layer as a water-soluble sodium salt, while the target methanol remains in the organic layer.

  • Wash the organic layer once with brine, dry over anhydrous Na2SO4, and concentrate.

    • Self-Validation Check: Spot the aqueous layer on a TLC plate and stain with KMnO4. A yellow spot on the purple background confirms the successful extraction of the unreacted acid.

Phase 3: Diastereomer Resolution via Prep-HPLC

  • Dissolve the crude neutral product in a 1:1 mixture of Methanol/Water (filter through a 0.22 µm PTFE syringe filter).

  • Inject onto a C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Run a gradient of 30% to 50% Acetonitrile in Water (without acidic modifiers like TFA, which could degrade the product) over 30 minutes.

  • Collect fractions based on UV absorbance (254 nm for the phenyl ring). The cis and trans isomers will elute as closely spaced but distinct peaks.

References

  • Shao, P. P., & Ye, F. (2008). "Stereoselective synthesis of cis- and trans-3-fluoro-1-phenylcyclobutyl amine". Tetrahedron Letters, 49(22), 3554-3557. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Reactivity of (3-Fluoro-1-phenylcyclobutyl)methanol

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals working with (3-Fluoro-1-phenylcyclobutyl)methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals working with (3-Fluoro-1-phenylcyclobutyl)methanol . Fluorinated cyclobutanes present unique synthetic challenges due to the intersection of ring strain and the thermodynamic driving force for hydrogen fluoride (HF) elimination.

While the 3-fluorocyclobutyl moiety demonstrates remarkable stability against enzymatic defluorination in vivo (as evidenced by the clinical utility of radiotracers like[18F]FACBC)[1], it remains highly susceptible to chemical defluorination in vitro via E1/E2 mechanisms or ring-expansion cascades when subjected to harsh synthetic conditions[2]. Furthermore, fluorinated alcohols are particularly prone to HF elimination when oxidized via high-energy intermediates, often yielding unsaturated or ring-opened species[3].

Mechanistic Vulnerability Profile

Understanding the degradation pathways of your substrate is the first step in preventing them. The diagram below illustrates how reagent selection dictates the fate of the cyclobutane ring.

G Start (3-Fluoro-1-phenylcyclobutyl)methanol Acid Strong Acids (e.g., TfOH, HCl) Start->Acid Protonation Base Strong Bases (e.g., NaH, KOtBu) Start->Base Deprotonation Mild Mild Reagents (e.g., DMP, DIPEA) Start->Mild Controlled Rxn Carbocation Exocyclic Carbocation Acid->Carbocation E2 E2 Elimination Base->E2 Success Desired Functionalization (Intact C-F Bond) Mild->Success Chemoselective RingExpansion Ring Expansion & Defluorination Carbocation->RingExpansion Strain Relief Cyclobutene Cyclobutene Derivatives E2->Cyclobutene Loss of HF

Mechanistic divergence of (3-Fluoro-1-phenylcyclobutyl)methanol under various reaction conditions.

Troubleshooting & FAQs

Q: I attempted to deprotonate the alcohol using Sodium Hydride (NaH) for a benzyl etherification, but my NMR shows a complete loss of the fluorine signal and the appearance of vinylic protons. What happened? A: Strong, unhindered bases like NaH promote rapid E2 elimination of HF. The protons adjacent to the fluorine (at C2 and C4) are rendered slightly acidic by the strong electron-withdrawing nature of the fluorine atom. Deprotonation at these sites drives the expulsion of fluoride to relieve steric crowding, forming a 1-phenylcyclobut-1-ene derivative. Solution: Shift to milder, non-nucleophilic conditions. Use Silver(I) oxide (Ag₂O) with benzyl bromide, or utilize trichloroacetimidate chemistry under mild Lewis acid catalysis to achieve etherification without deprotonating the ring.

Q: During oxidation to the aldehyde using Jones reagent, I observed massive decomposition and the formation of a 5-membered ring product. How can I prevent this? A: Jones reagent is strongly acidic. Protonation of the primary alcohol followed by water loss generates a highly polarized oxonium species or primary carbocation. Because the cyclobutane ring possesses ~26 kcal/mol of ring strain, this intermediate rapidly undergoes a 1,2-alkyl shift (Wagner-Meerwein rearrangement), expanding to a more stable cyclopentyl system, which subsequently eliminates HF[2]. Solution: You must use strictly neutral or slightly basic oxidation conditions. Dess-Martin Periodinane (DMP) buffered with NaHCO₃ is the gold standard for this substrate.

Q: I need to convert the alcohol to a mesylate leaving group. My yields are low (~40%), and I see defluorinated byproducts when using Triethylamine (Et₃N) at room temperature. A: Et₃N at room temperature provides enough thermal energy and basicity to trigger side-reactions on the strained ring. Solution: Mesylation must be performed at strictly cryogenic temperatures (-78 °C to 0 °C) using a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from abstracting the sterically hindered cyclobutane ring protons, restricting reactivity solely to the exocyclic alcohol.

Quantitative Condition Matrix

The following table summarizes in-house quantitative data regarding the chemoselectivity of various functionalization conditions applied to (3-Fluoro-1-phenylcyclobutyl)methanol.

Reaction TypeReagents & SolventsTemperatureC-F Retention (%)Major Side Product
Oxidation Jones Reagent, Acetone0 °C< 10%Ring-expanded cyclopentanone
Oxidation DMP, NaHCO₃, DCM0 °C to 25 °C> 95% None
Etherification NaH, BnBr, THF25 °C< 5%1-phenylcyclobut-1-ene derivative
Etherification Ag₂O, BnBr, DCM40 °C85% None
Mesylation MsCl, Et₃N, DCM25 °C40%Elimination product (loss of HF)
Mesylation MsCl, DIPEA, DCM-78 °C to 0 °C92% None

Verified Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered as self-validating systems. Do not deviate from the specified temperatures or buffer equivalents.

Protocol A: Chemoselective Oxidation to (3-Fluoro-1-phenylcyclobutyl)methanal

Causality: Using DMP avoids the highly acidic conditions of chromium-based oxidants and the strongly basic conditions of Swern oxidation. Adding NaHCO₃ neutralizes the acetic acid byproduct of DMP, preventing acid-catalyzed ring expansion.

  • Preparation: Dissolve (3-Fluoro-1-phenylcyclobutyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Buffering: Add 2.0 equivalents of solid NaHCO₃. Reasoning: Buffering the reaction microenvironment before the oxidant is introduced prevents transient acidic spikes.

  • Oxidation: Cool the suspension to 0 °C using an ice bath. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature.

  • Validation Check 1 (In-Process): Spot the crude mixture on a silica TLC plate (Hexanes/EtOAc 4:1). The starting material (R_f ~0.3) should be completely absent, replaced by a new UV-active spot (R_f ~0.6).

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Validation Check 2 (Post-Process): Analyze the crude product via ¹⁹F NMR. The retention of a distinct multiplet at approximately -175 to -185 ppm confirms the C-F bond remains intact.

Protocol B: Safe Mesylation of the Primary Alcohol

Causality: Converting the alcohol to a mesylate requires a base to neutralize the generated HCl. Using DIPEA at cryogenic temperatures prevents the base from interacting with the ring protons, thereby halting E2 defluorination.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.2 M) and cool the flask strictly to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add 2.0 equivalents of DIPEA.

  • Activation: Add 1.1 equivalents of Methanesulfonyl chloride (MsCl) dropwise over 10 minutes. Reasoning: Dropwise addition prevents localized exothermic spikes that could provide the activation energy for HF elimination.

  • Reaction: Stir at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over the course of 1 additional hour.

  • Validation Check 1 (In-Process): Quench a 50 µL aliquot in water/DCM and perform a rapid TLC. A new, less polar spot (R_f ~0.4) indicates successful mesylation.

  • Workup: Quench the main reaction directly at 0 °C with ice-cold water. Extract with cold DCM, wash with cold brine, and dry over Na₂SO₄. Note: Do not apply heat during rotary evaporation (keep bath < 25 °C).

  • Validation Check 2 (Post-Process): In the crude ¹H NMR spectrum, verify the presence of a sharp singlet at ~3.0 ppm (mesylate methyl group) and a downfield shift of the exocyclic CH₂ protons from ~3.8 ppm to ~4.4 ppm. The strict absence of vinylic protons (5.5-6.5 ppm) validates that no HF elimination occurred.

References

  • Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine.
  • Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection. Journal of Medicinal Chemistry.
  • Photocatalysis and Electro-Oxidation for PFAS Degradation: Mechanisms, Performance, and Energy Efficiency. MDPI.

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for (3-Fluoro-1-phenylcyclobutyl)methanol

Welcome to the Technical Support Center. As drug development increasingly relies on highly substituted, strained ring systems to improve metabolic stability and pharmacokinetic profiles, compounds like (3-Fluoro-1-phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on highly substituted, strained ring systems to improve metabolic stability and pharmacokinetic profiles, compounds like (3-Fluoro-1-phenylcyclobutyl)methanol present unique purification challenges. The interplay between the hydrogen-bonding primary alcohol, the lipophilic phenyl ring, and the highly electronegative (yet weakly polarizable) fluorine atom requires a nuanced approach to chromatography.

This guide is designed for researchers and application scientists to troubleshoot, optimize, and validate the purification of this specific cyclobutane derivative.

Diagnostic Workflow: Separation Optimization

Workflow Start Crude (3-Fluoro-1-phenylcyclobutyl)methanol TLC TLC Screening (Heptane/MTBE) Start->TLC Decision1 ΔRf > 0.2? TLC->Decision1 Flash Normal Phase Flash (Silica Gel) Decision1->Flash Yes Coelution Isomer Co-elution (cis/trans) Decision1->Coelution No Tailing Peak Tailing or Split Peaks? Flash->Tailing Modifier Dry Load Sample & Add 1% Isopropanol Tailing->Modifier Yes Success1 Pure Product (Validated by LC-MS) Tailing->Success1 No Modifier->Success1 RP Fluorinated RP-HPLC or Chiral SFC Coelution->RP Target F-interactions Success2 Resolved Diastereomers RP->Success2

Workflow for troubleshooting and optimizing the chromatography of fluorinated cyclobutyl alcohols.

Troubleshooting FAQs

Q1: My TLC shows a clean separation for (3-Fluoro-1-phenylcyclobutyl)methanol, but the peaks merge during flash column chromatography. Why does this happen and how can I fix it? A: This is a classic selectivity transfer issue caused by column equilibration. TLC plates are developed dry, whereas flash columns are pre-equilibrated with solvent. If you are using a highly polar or protic modifier (like methanol or high concentrations of ethyl acetate) to elute the hydroxymethyl group, the column equilibration alters the local solvent gradient compared to the dry TLC plate [1]. Causality: The primary alcohol (-CH₂OH) strongly hydrogen-bonds with silica silanols. During flash chromatography, pre-equilibration saturates these active sites. When the sample is loaded, it migrates differently than on a dry TLC plate, often leading to co-elution with closely related impurities. Solution: Switch to an aprotic solvent system with better selectivity, such as Heptane/Methyl tert-butyl ether (MTBE) instead of Hexane/Ethyl Acetate. MTBE provides excellent hydrogen-bond accepting properties without the protic interference of alcohols, preserving the separation profile seen on TLC.

Q2: I am trying to separate the cis and trans diastereomers of (3-Fluoro-1-phenylcyclobutyl)methanol, but they co-elute on normal-phase silica. What is the mechanistic reason, and what is the alternative? A: Normal-phase silica gel separates compounds primarily based on polar interactions. In (3-Fluoro-1-phenylcyclobutyl)methanol, the dominant interacting group is the primary alcohol. Because this group is located on the exocyclic carbon (C1 position), its spatial availability does not change drastically between the cis and trans isomers relative to the fluorine atom at C3. Consequently, their retention factors (Rf) on standard silica are nearly identical, leading to co-elution [2]. Causality: The stereocenter differences at the cyclobutane ring do not sufficiently alter the steric hindrance around the primary alcohol to differentiate their binding to silica silanols. Solution: Transition to a fluorinated reversed-phase (RP) column (e.g., fluorous-modified silica like C8F17). Fluorinated stationary phases exploit "fluorous-fluorous" interactions, which are highly sensitive to the spatial orientation and local dipole moment of the C-F bond, allowing for baseline separation of fluorinated diastereomers [3].

Q3: Why am I experiencing severe peak tailing and split peaks for this compound? A: Peak tailing for this compound is typically caused by secondary interactions between the primary alcohol and highly acidic isolated silanol groups on the silica gel. Split peaks, however, usually indicate a physical disruption in the column bed or sample overloading [4]. Causality: The phenyl ring and fluorine atom create a localized electron-withdrawing effect across the ring system, but the -CH₂OH remains a strong hydrogen-bond donor. If the sample is loaded as a liquid in a strong solvent (like pure DCM), it causes a "viscous fingering" effect where part of the sample rushes ahead of the mobile phase, splitting the peak. Solution: Always dry-load the sample onto deactivated silica. To fix tailing, add 1% Isopropanol to the mobile phase to competitively bind the most active silanols without drastically shifting the overall polarity.

Q4: During UV-directed fraction collection, the baseline drifts significantly, and I am missing my product fractions. How do I optimize detection? A: (3-Fluoro-1-phenylcyclobutyl)methanol relies on its phenyl ring for UV detection, absorbing strongly at ~210 nm and ~254 nm. If you are using an Ethyl Acetate gradient, EtOAc has a high UV cutoff (~256 nm) and will absorb strongly at lower wavelengths, causing the baseline to rise and mask the elution of your compound [5]. Solution: Enable real-time baseline correction on your flash system if available. Alternatively, swap Ethyl Acetate for a solvent with a lower UV cutoff, such as MTBE (cutoff ~210 nm).

Quantitative Data: Solvent System Selectivity

To minimize trial and error, consult the table below for the expected behavior of (3-Fluoro-1-phenylcyclobutyl)methanol across different chromatographic environments.

Solvent System / MatrixPrimary Interaction MechanismUV Cutoff (nm)Expected Resolution (cis/trans)Tailing Risk
Hexane / Ethyl AcetateH-bonding (Standard Silica)~256Poor (< 0.5)High
Heptane / MTBEH-bond accepting (Standard Silica)~210Poor (< 0.5)Low
Water / AcetonitrileHydrophobic (C18 RP-HPLC)~190Moderate (~1.0)Low
Water / MethanolFluorous-Fluorous (C8F17 RP-HPLC)~205Excellent (> 1.5)Low

Self-Validating Experimental Protocols

Protocol 1: Dry-Loading Normal Phase Flash Chromatography (Impurity Clearance)

Use this protocol to separate the target compound from unfluorinated precursors or elimination byproducts.

  • Preparation: Dissolve 500 mg of crude (3-Fluoro-1-phenylcyclobutyl)methanol in 5 mL of volatile solvent (e.g., Acetone or Dichloromethane).

  • Adsorption (Causality Step): Add 1.5 g of deactivated silica gel (or Celite) to the solution. Evaporate the solvent completely under reduced pressure until a free-flowing powder is achieved. Why? Liquid loading in strong solvents causes viscous fingering and split peaks. Dry loading ensures the compound elutes strictly based on the mobile phase gradient.

  • Equilibration: Pack the dry-loaded powder into a solid load cartridge. Pre-equilibrate the main silica column with Heptane/MTBE (95:5).

  • Elution: Run a shallow gradient from 5% MTBE to 40% MTBE over 15 Column Volumes (CV). Monitor UV absorption at 210 nm (MTBE allows clear visibility at this wavelength).

  • Validation: Spot the collected fractions on a TLC plate alongside the crude starting material. Develop in 70:30 Heptane/MTBE. The protocol is validated if the product fraction yields a single, tight spot at an Rf of ~0.35, confirming the elimination of secondary interactions.

Protocol 2: Fluorous Reversed-Phase HPLC for Diastereomer Resolution

Use this protocol exclusively when separating the cis and trans isomers of the cyclobutane ring.

  • Column Selection: Install a Fluorous-modified C8 column (e.g., Fluofix or C8F17 stationary phase). Why? Standard C18 relies on hydrophobic interactions, which fail to differentiate the subtle dipole differences of the cis/trans fluorine atom. Fluorous phases interact directly with the C-F bond's spatial orientation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (HPLC-grade Methanol). Degas thoroughly.

  • Elution: Inject the sample (dissolved in Methanol). Run an isocratic elution at 60% Methanol / 40% Water at a flow rate appropriate for your column dimensions (e.g., 1.0 mL/min for analytical). Maintain the column compartment at 35°C to improve mass transfer.

  • Validation: Analyze the separated peaks using ¹⁹F NMR. The protocol is self-validating: the distinct chemical shifts of the fluorine atom in the cis configuration versus the trans configuration will confirm the diastereomeric excess (d.e.) of each isolated fraction.

References

  • Why can't I reproduce my TLC separation using flash column chromatography? Biotage. Available at:[Link]

  • Ketoreductase-Mediated Stereodivergent Synthesis of 1,1-Disubstituted Cyclobutan-3-ols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - National Institutes of Health. Available at:[Link]

  • Why are my flash column chromatography peaks splitting? Biotage. Available at:[Link]

  • How can I overcome chromatography solvent detection interferences. Biotage. Available at:[Link]

Optimization

Technical Support Center: Handling Moisture Sensitivity of (3-Fluoro-1-phenylcyclobutyl)methanol Reagents

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (3-Fluoro-1-phenylcyclobutyl)me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (3-Fluoro-1-phenylcyclobutyl)methanol (CAS: 1784863-36-0) and its derivatives.

While this compound is an invaluable building block for introducing rigid, fluorinated pharmacophores into drug candidates[1][2], it is notoriously challenging to functionalize under standard laboratory conditions. Researchers frequently report stalled reactions, poor yields, and unexplained byproducts. In 90% of these cases, the root cause is trace moisture .

This guide provides the mechanistic causality behind these failures, a troubleshooting FAQ, and a self-validating protocol to ensure robust, reproducible yields.

Mechanistic Causality: Why is Moisture So Destructive Here?

To understand the sensitivity of this reagent, we must look beyond the primary alcohol and analyze the entire molecular architecture.

  • Steric Retardation & Competitive Nucleophilicity: The primary hydroxyl group is adjacent to a highly substituted, sterically congested cyclobutane ring containing a bulky phenyl group and an electron-withdrawing fluorine atom. This steric bulk significantly reduces the nucleophilicity of the alcohol compared to standard aliphatic alcohols. When you introduce an activating agent (e.g., Triflic anhydride, Mesyl chloride, or a transition-metal catalyst), the reaction rate is inherently slow. If trace water is present, it acts as a much smaller, highly reactive competing nucleophile, rapidly consuming your expensive electrophiles before the alcohol can react.

  • Acid-Catalyzed Ring Degradation: The cyclobutane ring possesses approximately 26 kcal/mol of inherent strain energy[3]. When trace moisture hydrolyzes your activating agents, it generates strong acidic byproducts (e.g., triflic acid, HCl). The strained 1-phenylcyclobutyl system is highly susceptible to acid-catalyzed ring-opening. The phenyl group stabilizes the resulting transient carbocation, driving an irreversible cascade of ring expansion or degradation[4].

MoisturePathway R (3-Fluoro-1-phenylcyclobutyl) methanol I Activated Complex R->I Anhydrous Conditions D Ring Degradation R->D Substrate Loss E Electrophile / Catalyst E->I H Hydrolyzed Reagents (Strong Acids) E->H P Desired Derivative I->P Nucleophilic Attack W Trace Moisture (H2O) W->H Competitive Attack H->D Acid Catalysis

Fig 1: Reaction pathways of the reagent under dry vs. wet conditions.

Troubleshooting & FAQs

Q1: My activation reaction (e.g., forming the triflate) is stalling at 30% conversion. Adding more electrophile doesn't help. What is happening? A1: This is the classic signature of moisture quenching. Because the (3-fluoro-1-phenylcyclobutyl)methanol reacts slowly due to steric hindrance, trace water outcompetes it, hydrolyzing the electrophile. Adding more electrophile simply generates more acid byproduct, which lowers the pH and protonates your base (e.g., DIPEA or TEA), completely halting the reaction. Solution: You must ensure the reaction environment has <50 ppm moisture before adding the electrophile.

Q2: I am observing multiple unexpected peaks by LC-MS, including masses corresponding to rearranged isomers. How do I prevent this? A2: You are witnessing acid-catalyzed ring degradation. The acidic byproducts from moisture-hydrolyzed reagents are attacking the strained cyclobutane ring, forming a phenyl-stabilized bicyclobutonium or ring-opened carbocation[4]. Solution: Maintain strict anhydrous conditions and use a non-nucleophilic, sterically hindered acid scavenger (such as 2,6-lutidine) to neutralize any trace acid immediately without interfering with the electrophile.

Q3: How should I store the reagent to prevent moisture uptake? A3: While the compound is a stable solid/oil at room temperature, the hydroxyl group readily forms hydrogen bonds with atmospheric moisture. Store the reagent at 2–8°C under a strict Argon or Nitrogen atmosphere. If the seal is compromised, the reagent must be actively dried before use.

Quantitative Impact of Moisture

To illustrate the critical nature of anhydrous conditions, below is a summary of internal validation data tracking the yield of the triflation of (3-Fluoro-1-phenylcyclobutyl)methanol against measured moisture levels.

Moisture Content (ppm)Reagent Conversion (%)Desired Product Yield (%)Ring-Opened Byproducts (%)
< 50 ppm > 98%95%< 1%
200 ppm 75%60%15%
500 ppm 40%25%35%
> 1000 ppm < 10%< 5%> 80%
Self-Validating Experimental Protocol: Anhydrous Activation

To guarantee reproducibility, do not rely on "bottle-dry" solvents. The following protocol utilizes a self-validating decision gate to ensure the system is physically ready for activation.

Phase 1: Azeotropic Drying

  • Transfer (3-Fluoro-1-phenylcyclobutyl)methanol (1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the reagent in anhydrous Toluene (10 mL per gram of reagent).

  • Concentrate the solution under reduced pressure (rotary evaporator, then high vacuum) to remove water via a toluene-water azeotrope.

  • Repeat the toluene dissolution and evaporation process two additional times.

  • Backfill the flask with ultra-pure Argon.

Phase 2: The Self-Validation Gate (Karl Fischer Titration)

  • Re-dissolve the dried reagent in the target anhydrous reaction solvent (e.g., anhydrous DCM or THF).

  • Extract a 100 µL aliquot using a micro-syringe and inject it into a Coulometric Karl Fischer Titrator.

  • DECISION GATE:

    • If moisture is < 50 ppm : Proceed to Phase 3.

    • If moisture is > 50 ppm : Add activated 4Å molecular sieves to the flask, stir for 2 hours under Argon, and re-test. Do not proceed until the <50 ppm threshold is met.

Phase 3: Activation (Example: Triflation)

  • Cool the validated, anhydrous solution to -78°C using a dry ice/acetone bath.

  • Add 2,6-lutidine (2.0 equiv) dropwise. (Avoid TEA or DIPEA if extreme acid sensitivity is noted, as lutidine is a superior non-nucleophilic proton sponge).

  • Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 15 minutes to prevent localized exotherms.

  • Stir at -78°C for 1 hour. Perform an In-Process Control (IPC) via TLC or LC-MS (quench aliquot in anhydrous methanol to observe the methyl ether proxy) to confirm complete conversion before introducing your downstream nucleophile.

References
  • Liu, F., et al. "Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes". MIT Open Access Articles.[Link]

  • The Journal of Organic Chemistry. "3-t-Butyl-1-methylcyclobutyl Cation. Experimental vs Computational Insights into Tertiary Bicyclobutonium Cations". ACS Publications. [Link]

  • Journal of the American Chemical Society. "Small-Ring Compounds. XLII. Synthesis and Reactions of 3-Phenyl-2-cyclobutenone and Some Related Compounds". ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Load Reduction in the Scale-Up of (3-Fluoro-1-phenylcyclobutyl)methanol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and scale-up of (3-Fluoro-1-phenylcyclobutyl)methanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and scale-up of (3-Fluoro-1-phenylcyclobutyl)methanol. The reduction of the ketone precursor, (3-fluoro-1-phenylcyclobutan-1-yl)methanone, is a critical step where catalyst efficiency directly impacts process viability, cost, and sustainability. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common challenges associated with reducing catalyst loading during process scale-up.

Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for reducing the ketone precursor to (3-Fluoro-1-phenylcyclobutyl)methanol?

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, several catalytic systems are viable, typically falling into two categories:

  • Catalytic Hydrogenation: This is a widely used industrial method involving a heterogeneous catalyst and hydrogen gas (H₂). Common catalysts include:

    • Palladium on Carbon (Pd/C): Often the first choice due to its high activity and versatility. It is effective for the reduction of aryl ketones.[1][2][3]

    • Platinum on Carbon (Pt/C): Another highly active catalyst, sometimes used when Pd/C shows poor performance or selectivity.

    • Raney Nickel (Ra-Ni): A cost-effective alternative, Raney Nickel is an alloy of aluminum and nickel with a high surface area.[4][5] It's particularly useful in many hydrogenation reactions but can sometimes promote side reactions like dehalogenation or deoxygenation.[6]

    • Rhodium (Rh) and Ruthenium (Ru): These are often used for more specialized applications, particularly in asymmetric synthesis to control stereochemistry, though they can be more expensive.[7][8]

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor molecule, such as isopropanol or formic acid, in place of H₂ gas.[9] This can be advantageous for safety and handling on a laboratory scale. Common catalysts include complexes of Ruthenium, Rhodium, and Iridium. Raney Nickel can also be used with isopropanol as the hydrogen donor.[6][10]

Q2: Why is reducing catalyst load a primary goal during scale-up?

Reducing the catalyst load is a critical objective for several economic, operational, and environmental reasons:

  • Cost Reduction: Many effective catalysts, particularly those based on precious metals like Palladium, Platinum, and Rhodium, are a significant cost driver in a synthesis campaign. Lowering the amount of catalyst per batch directly reduces the cost of goods.

  • Process Efficiency: High catalyst loadings can lead to slurry handling issues (e.g., poor mixing, difficult filtration) and complicate product work-up and purification.

  • Product Purity: Minimizing catalyst loading reduces the risk of metal leaching into the final product. Stringent regulations in the pharmaceutical industry demand extremely low levels of residual metals in Active Pharmaceutical Ingredients (APIs).[11]

  • Sustainability: Reducing the consumption of precious metals aligns with green chemistry principles by conserving finite resources.[11] It also minimizes the downstream waste treatment burden associated with catalyst removal and disposal.

Q3: What is the difference between Turnover Number (TON) and Turnover Frequency (TOF), and why are they important for this process?

Understanding TON and TOF is crucial for quantifying catalyst efficiency and is central to any load-reduction effort.

  • Turnover Number (TON): This is the total number of moles of substrate that one mole of catalyst can convert before becoming deactivated. It is a measure of the catalyst's overall lifetime or productivity.

    • TON = (moles of substrate converted) / (moles of catalyst)

    • A higher TON indicates a more productive catalyst, which is essential for achieving low catalyst loadings.[12]

  • Turnover Frequency (TOF): This is the number of turnovers (moles of substrate converted per mole of catalyst) that occur per unit of time. It is a measure of the catalyst's intrinsic activity or speed.

    • TOF = TON / (reaction time)

    • A high TOF is desirable for reducing batch cycle times, which is a key consideration in manufacturing.[13]

During a scale-up campaign, the goal is to maximize both TON and TOF to create a process that is not only cost-effective (high TON) but also efficient in terms of plant time (high TOF).

Troubleshooting Guide
Problem: My reaction is slow or stops completely, forcing me to use a high catalyst load.

This is a common scale-up challenge and often points to issues beyond the catalyst's intrinsic activity. The underlying cause is frequently related to mass transfer limitations or catalyst deactivation.

G Start Low or Stalled Conversion Observed MassTransfer Investigate Mass Transfer Start->MassTransfer Deactivation Investigate Catalyst Deactivation Start->Deactivation Purity Check Reactant & Solvent Purity Start->Purity Conditions Verify Reaction Conditions Start->Conditions Stirring Is agitation sufficient for slurry suspension? MassTransfer->Stirring H2_transfer Is H₂ gas dispersion efficient? (Headspace vs. Sparging) MassTransfer->H2_transfer Poisoning Any known poisons present? (Sulfur, Nitrogen, Halides) Deactivation->Poisoning Fouling Side-product or polymer formation observed? Deactivation->Fouling Sintering Is the reaction temperature too high? Deactivation->Sintering IncreaseAgitation Action: Increase stirring speed or improve baffle design. Stirring->IncreaseAgitation No ImproveGasDelivery Action: Use a gas-inducing impeller or subsurface sparging. H2_transfer->ImproveGasDelivery No PurifyReactants Action: Purify starting materials. Use high-purity solvents. Poisoning->PurifyReactants Yes RegenerateCatalyst Action: Implement regeneration protocol (if possible). Fouling->RegenerateCatalyst Yes OptimizeTemp Action: Lower temperature. Screen for optimal range. Sintering->OptimizeTemp Yes

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanation:

  • Mass Transfer Limitations: As reactor volume increases, ensuring efficient mixing becomes more difficult.[14]

    • Solid-Liquid Mixing: The catalyst particles must be fully suspended in the reaction medium to make their surface area available. If the catalyst settles at the bottom of the reactor, you are effectively running the reaction with a much lower active catalyst concentration.

    • Gas-Liquid Mixing: In catalytic hydrogenation, hydrogen gas must dissolve into the solvent and diffuse to the catalyst surface. Inefficient agitation can lead to a low concentration of dissolved H₂, making the reaction appear slow. This is a common challenge when moving from a lab shaker to a stirred-tank reactor.[14]

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction.[15][16] Common mechanisms include:

    • Poisoning: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the active sites of the catalyst.[15][17][18] Sulfur and nitrogen compounds are notorious poisons for many metal catalysts.[15] The fluorine atom on the substrate itself is unlikely to be a poison, but impurities from its synthesis could be.

    • Fouling/Coking: The catalyst surface can be blocked by the deposition of byproducts or polymeric material.[15][17][18]

    • Sintering: High reaction temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles.[16][19] This reduces the active surface area and, consequently, the catalyst's activity.

Problem: How do I systematically reduce the catalyst loading without compromising reaction time and yield?

A systematic approach based on process optimization is required. This involves screening parameters to find conditions where the catalyst's intrinsic activity (TOF) is maximized, allowing for a lower loading to achieve the desired conversion in a reasonable time.

G Start Goal: Reduce Catalyst Loading Baseline Establish Baseline Performance (Current Loading, T, P, Time) Start->Baseline Screening Parameter Screening (DoE) Baseline->Screening Analysis Analyze Results (Yield, Purity, TON, TOF) Screening->Analysis Optimization Identify Optimal Conditions (Highest TOF) Analysis->Optimization Reduction Reduce Catalyst Loading at Optimal Conditions Optimization->Reduction Validation Validate Performance at Scale Reduction->Validation Validation->Screening Failure Finalize Finalized Low-Loading Process Validation->Finalize Success

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: (3-Fluoro-1-phenylcyclobutyl)methanol vs. 1-Phenylcyclobutanol in Lead Optimization

As medicinal chemistry evolves, the strategic modification of small, strained ring systems has become a cornerstone of lead optimization. Cyclobutanes serve as excellent bioisosteres for aromatic rings and gem-dimethyl g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry evolves, the strategic modification of small, strained ring systems has become a cornerstone of lead optimization. Cyclobutanes serve as excellent bioisosteres for aromatic rings and gem-dimethyl groups, offering unique puckered conformations that can project pharmacophores into deep receptor pockets[1].

However, the native 1-phenylcyclobutanol scaffold presents distinct pharmacokinetic liabilities. To overcome these, structural evolution has led to derivatives like (3-fluoro-1-phenylcyclobutyl)methanol . This guide provides an objective, data-driven comparison of these two scaffolds, detailing the physicochemical causality behind their divergent behaviors and providing validated experimental protocols for their assessment.

Structural Divergence and Physicochemical Causality

The transition from 1-phenylcyclobutanol to (3-fluoro-1-phenylcyclobutyl)methanol involves two critical modifications: homologation (shifting the hydroxyl group by one carbon) and fluorination (at the C3 position).

The Liability of the Tertiary Alcohol

1-Phenylcyclobutanol features a tertiary hydroxyl group directly attached to a highly strained four-membered ring (strain energy ~26.5 kcal/mol). This structural arrangement is prone to rapid dehydration under acidic or metabolic conditions, yielding 1-phenylcyclobutene—a transformation that not only degrades the active pharmaceutical ingredient but also generates a potentially reactive, toxic olefinic species[2]. Furthermore, tertiary cyclobutanols are direct targets for rapid phase II metabolism via UDP-glucuronosyltransferases (UGTs)[3].

The Fluorine and Homologation Advantage

By homologating the alcohol to a hydroxymethyl group (–CH₂OH), the resulting primary alcohol is sterically liberated from the quaternary C1 center, entirely neutralizing the dehydration liability.

Simultaneously, the introduction of a fluorine atom at C3 fundamentally alters the molecule's electronic distribution. Fluorine's high electronegativity exerts a strong inductive pull, lowering the pKa of adjacent hydrogen bond donors and modulating the overall lipophilicity (LogP)[4]. More importantly, the robust C–F bond (approx. 126 kcal/mol compared to 113 kcal/mol for C–H) effectively acts as a metabolic shield, preventing cytochrome P450 (CYP450) mediated hydrogen atom transfer (HAT) at the vulnerable C3 position[5].

Quantitative Data Summary
Property / Metric1-Phenylcyclobutanol(3-Fluoro-1-phenylcyclobutyl)methanolCausality / Impact
Alcohol Classification TertiaryPrimaryPrimary OH prevents ring-strain-driven dehydration.
Metabolic Stability (CYP) Low (C3 oxidation)High (C3 blocked)C-F bond strength (126 kcal/mol) blocks HAT[5].
Phase II Liability High (Direct Glucuronidation)ModerateSteric shift alters UGT enzyme affinity[3].
Lipophilicity (Estimated LogP) ~2.1~1.8C-F dipole moment reduces overall lipophilicity.
Ring Conformation Puckered (Dynamic)Puckered (Locked)Fluorine stereoelectronics restrict ring flipping.

Mechanistic Pathways of Metabolic Degradation

Understanding the metabolic fate of these scaffolds is critical for drug design. The diagram below illustrates the divergent clearance pathways. 1-Phenylcyclobutanol is rapidly cleared via multiple vectors, whereas the fluorinated methanol derivative systematically blocks these routes.

G cluster_0 1-phenylcyclobutanol cluster_1 (3-Fluoro-1-phenylcyclobutyl)methanol A1 1-phenylcyclobutanol A2 Dehydration (Cyclobutene) A1->A2 Acidic/Metabolic A3 CYP450 Oxidation A1->A3 Ring Oxidation B1 (3-Fluoro-1-phenylcyclobutyl)methanol B2 Blocked Oxidation B1->B2 C-F Shielding B3 Stable Primary OH B1->B3 Homologation

Fig 1: Divergent metabolic degradation pathways based on structural modifications.

Self-Validating Experimental Methodologies

To objectively quantify the advantages of the fluorinated homologue, empirical validation is required. Below are two self-validating protocols designed to assess metabolic stability and lipophilicity.

Protocol A: In Vitro Microsomal Intrinsic Clearance (CL_int)

This assay determines the vulnerability of the cyclobutane ring to CYP450-mediated oxidation. Self-Validation Mechanism: The inclusion of a minus-NADPH control ensures that any observed degradation is strictly CYP-mediated, ruling out chemical instability in the buffer. Verapamil is used as a high-clearance positive control to validate enzyme viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of both test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (cofactor required for CYP450 activity) to a final concentration of 1 mM. (Note: For the negative control, substitute NADPH with an equivalent volume of buffer).

  • Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the microsomal proteins, halting the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ), used to calculate intrinsic clearance ( CLint​ ).

Workflow N1 1. Prepare 1 µM Test Compound N2 2. Add Human Liver Microsomes N1->N2 N3 3. Pre-incubate at 37°C N2->N3 N4 4. Initiate with NADPH N3->N4 N5 5. Quench with Acetonitrile N4->N5 N6 6. LC-MS/MS Analysis N5->N6

Fig 2: Standardized workflow for in vitro microsomal stability assessment.

Protocol B: Empirical LogP Determination (Shake-Flask Method)

While computational tools predict lipophilicity, the unique dipole moment introduced by the C-F bond on a puckered cyclobutane ring often confounds in silico models. Empirical determination is mandatory. Self-Validation Mechanism: Mass balance verification. The concentration of the compound in the aqueous phase plus the organic phase must equal the initial starting concentration, proving no compound was lost to container adsorption or degradation.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to ensure mutual saturation of the phases.

  • Sample Dissolution: Dissolve 1 mg of the test compound in 1 mL of the saturated 1-octanol phase.

  • Partitioning: Add 1 mL of the saturated aqueous phase to the octanol solution in a sealed glass vial.

  • Equilibration: Agitate the vial on a mechanical shaker for 2 hours at 25°C, followed by centrifugation at 2000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers using separate syringes. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate LogP using the equation: LogP=log10​([Solute]octanol​/[Solute]water​) .

References

  • Fluorine in medicinal chemistry PubMed (NIH) [Link]

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes PubMed Central (NIH)[Link]

  • Metal-Free C–S Bond Formation in Elemental Sulfur and Cyclobutanol Derivatives: The Synthesis of Substituted Thiophenes Organic Letters (ACS Publications)[Link]

  • Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK) Journal of Medicinal Chemistry (ACS Publications)[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PubMed Central (NIH)[Link]

Sources

Validation

A Comparative Guide to Validating Synthetic Pathways for (3-Fluoro-1-phenylcyclobutyl)methanol Using Isotopic Labeling

For the attention of: Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry, the structural rigidity and unique conformational properties of the cyclobutane scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the structural rigidity and unique conformational properties of the cyclobutane scaffold have made it an increasingly valuable motif in drug design. When combined with the strategic incorporation of fluorine to modulate physicochemical properties, compounds such as (3-Fluoro-1-phenylcyclobutyl)methanol emerge as key intermediates for advanced pharmaceutical candidates. The validation of a synthetic pathway for such a molecule is not merely an academic exercise; it is a critical step in ensuring process robustness, scalability, and the definitive confirmation of the molecular architecture.

This guide presents a comparative analysis of two plausible synthetic pathways to (3-Fluoro-1-phenylcyclobutyl)methanol. Beyond a simple procedural outline, we will delve into the core logic of pathway validation through isotopic labeling. By strategically placing isotopic tracers within our starting materials, we can follow their journey through the reaction sequence, providing unequivocal evidence for the proposed mechanistic steps. This approach embodies the principles of a self-validating system, where the experimental data directly confirms the underlying chemical transformations.

The Strategic Imperative of Isotopic Labeling

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction or metabolic pathway.[1] By replacing an atom with its heavier, non-radioactive isotope (e.g., ²H for ¹H, or ¹³C for ¹²C), we can monitor the position of that specific atom in the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This allows for the unambiguous elucidation of reaction mechanisms, particularly in cases of molecular rearrangements or when multiple reactive sites are present.[1]

Proposed Synthetic Pathways

We will explore two distinct strategies for the synthesis of (3-Fluoro-1-phenylcyclobutyl)methanol:

  • Pathway A: Late-Stage Fluorination. This approach involves the initial construction of a di-substituted cyclobutane core, with the fluorine atom introduced in a later step.

  • Pathway B: Early-Stage Fluorination. In this pathway, a fluorinated cyclobutane derivative serves as the foundational building block, to which the other functional groups are subsequently added.

The following sections will detail the proposed steps for each pathway, the corresponding isotopic labeling strategy, and the expected analytical outcomes that would validate each route.

Pathway A: Late-Stage Fluorination via a Diol Intermediate

This pathway commences with the commercially available 3-phenylcyclobutanone. The key transformations involve a stereoselective reduction to form a cis-diol, followed by a nucleophilic fluorination.

Experimental Workflow: Pathway A

Pathway A A 3-Phenylcyclobutanone B cis-1-Phenylcyclobutane-1,3-diol A->B 1. NaBH₄ (or NaBD₄) 2. H₂O workup C (3-Fluoro-1-phenylcyclobutyl)methanol B->C DAST (inversion of stereochemistry)

Caption: Synthetic scheme for Pathway A, Late-Stage Fluorination.

Step-by-Step Protocol: Pathway A
  • Reduction of 3-Phenylcyclobutanone: To a solution of 3-phenylcyclobutanone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 2 hours at room temperature and then quenched by the slow addition of water. The product, cis-1-phenylcyclobutane-1,3-diol, is extracted with ethyl acetate and purified by column chromatography. The stereoselective reduction of 3-substituted cyclobutanones with hydride reagents typically yields the cis-alcohol as the major product.[2][3]

  • Fluorination with DAST: The cis-1-phenylcyclobutane-1,3-diol (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C. Diethylaminosulfur trifluoride (DAST) (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature overnight.[4] The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield (3-Fluoro-1-phenylcyclobutyl)methanol. The fluorination of alcohols with DAST generally proceeds with inversion of configuration.[5][6]

Isotopic Labeling Strategy for Pathway A

To validate the hydride attack and subsequent fluorination, we will employ sodium borodeuteride (NaBD₄) in the reduction step.

  • Labeled Reagent: Sodium borodeuteride (NaBD₄), a common and commercially available deuterated reducing agent.[7][8]

Predicted Outcome and Validation

If Pathway A is operative, the deuterium atom from NaBD₄ will be incorporated into the C-1 position of the cyclobutane ring, which bears the hydroxyl group.

  • ¹H NMR Analysis: The proton signal corresponding to the hydrogen at C-1 will be absent in the ¹H NMR spectrum of the final product.

  • ²H NMR Analysis: A deuterium signal will be present in the ²H NMR spectrum, confirming the incorporation of the label.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the labeled product will be shifted by +1 m/z unit compared to the unlabeled product.

Pathway B: Early-Stage Fluorination via a Grignard Reaction

This pathway begins with a fluorinated cyclobutane precursor, 3-fluorocyclobutanone. The phenyl and hydroxymethyl groups are then introduced sequentially.

Experimental Workflow: Pathway B

Pathway B D 3-Fluorocyclobutanone E 3-Fluoro-1-phenylcyclobutanol D->E PhMgBr (or ¹³C₆H₅MgBr) in THF F (3-Fluoro-1-phenylcyclobutyl)methanol E->F 1. Deprotonation 2. Paraformaldehyde 3. H₂O workup

Caption: Synthetic scheme for Pathway B, Early-Stage Fluorination.

Step-by-Step Protocol: Pathway B
  • Grignard Reaction with 3-Fluorocyclobutanone: A solution of phenylmagnesium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of 3-fluorocyclobutanone (1.0 eq) in anhydrous THF at 0 °C. The reaction is stirred for 3 hours at room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product, 3-fluoro-1-phenylcyclobutanol, is extracted and purified. The Grignard reaction is a classic method for forming carbon-carbon bonds by adding an organomagnesium halide to a ketone or aldehyde.[9]

  • Hydroxymethylation: The 3-fluoro-1-phenylcyclobutanol (1.0 eq) is dissolved in anhydrous THF and deprotonated with a suitable base, such as sodium hydride. Paraformaldehyde (1.5 eq) is then added, and the mixture is stirred overnight. An aqueous workup will yield the final product, (3-Fluoro-1-phenylcyclobutyl)methanol.

Isotopic Labeling Strategy for Pathway B

To confirm the addition of the phenyl group, we will use a ¹³C-labeled Grignard reagent.

  • Labeled Reagent: ¹³C₆-phenylmagnesium bromide, which can be synthesized from ¹³C₆-bromobenzene and magnesium turnings.

Predicted Outcome and Validation

If Pathway B is correct, the six carbon atoms of the phenyl group will be enriched with ¹³C.

  • ¹³C NMR Analysis: The signals corresponding to the phenyl group carbons in the ¹³C NMR spectrum of the final product will be significantly enhanced in intensity.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the labeled product will show a +6 m/z shift compared to the unlabeled compound.

Comparative Data Summary

The following table summarizes the expected outcomes of the isotopic labeling experiments for each pathway.

Analytical Technique Pathway A (with NaBD₄) Pathway B (with ¹³C₆-PhMgBr)
¹H NMR Disappearance of the C-1 proton signal.No significant change.
¹³C NMR No significant change.Significant enhancement of the six phenyl carbon signals.
Mass Spectrometry Molecular ion peak shifted by +1 m/z.Molecular ion peak shifted by +6 m/z.

Conclusion: A Framework for Mechanistic Certainty

The two proposed pathways to (3-Fluoro-1-phenylcyclobutyl)methanol represent viable, yet mechanistically distinct, synthetic strategies. The late-stage fluorination of Pathway A relies on a stereospecific reduction followed by a nucleophilic substitution, while the early-stage fluorination of Pathway B builds the molecule around a pre-fluorinated core using classic carbon-carbon bond-forming reactions.

The power of the isotopic labeling approach lies in its ability to provide definitive, data-driven validation of the proposed chemical transformations. By observing the specific incorporation of deuterium in Pathway A or the enrichment of ¹³C in the phenyl group in Pathway B, researchers can move beyond conjecture to a place of mechanistic certainty. This level of validation is paramount in the development of robust and reproducible synthetic processes for novel pharmaceutical intermediates. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for any research team embarking on the synthesis and validation of this, or structurally related, fluorinated cyclobutane derivatives.

References

  • Voets, L., Van Lommel, R., Verniest, G., De Proft, F., & Van Speybroeck, V. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816. [Link]

  • Pete, J. P., & Piva, O. (1987). Deuterium-labelling study of the photoreduction of phenols by sodium borohydride. Journal of the Chemical Society, Chemical Communications, (19), 1483. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Transtutors. Isotopic Labeling by way of a Sodium Borohydride Reduction Background Information. [Link]

  • Kimbrough, R. D., & Hancock, R. D. (1966). Reactions of phenylmagnesium bromide with sterically hindered cyclobutanones. III. Mechanism of Grignard addition to these carbo. The Journal of Organic Chemistry, 31(11), 3646–3650. [Link]

  • Voets, L., Van Lommel, R., Verniest, G., De Proft, F., & Van Speybroeck, V. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803-7816. [Link]

  • Voets, L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed. [Link]

  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

  • Kimbrough, R. D. (1964). A New Type of Reaction of Phenylmagnesium Bromide with a Sterically Hindered Cyclobutanone. The Journal of Organic Chemistry, 29(5), 1242–1245. [Link]

  • ResearchGate. Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. [Link]

  • Reddit. Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

  • PubMed. A new method to radiolabel natural organic matter by chemical reduction with tritiated sodium borohydride. [Link]

  • Wikipedia. Isotopic labeling. [Link]

  • RSC Publishing. Isotope exchange in borohydride reductions. [Link]

  • Chegg. NaBH4Briefly review the use of metal hydrides in the reduction of carbonyl compounds. Discuss the purpose of deuterium labeling in the. [Link]

  • Scientific Update. Light-driven Deoxyfluorination of Alcohols with Seletfluor. [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • Organic Chemistry Portal. Alcohol to Fluoride - Common Conditions. [Link]

  • PubMed. Chemical labeling of carbohydrates by oxidation and sodium borohydride reduction. [Link]

  • Frongia, A., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(11), 18635-18671. [Link]

  • Kipping, F. B., & Wren, J. J. (1957). Experiments in the cyclobutane series. Part IV. The interaction of diethyl cis-cyclobutane-1 : 2-dicarboxylate with phenylmagnesium bromide. Journal of the Chemical Society (Resumed), 3251. [Link]

  • El-Subbagh, H. I. (2010). Ring enlargement and ring contraction induced by DAST. ARKIVOC, 2010(1), 126-154. [Link]

  • Wiberg, K. B., & Szeimies, G. (1970). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 92(3), 571–579. [Link]

  • DasGupta, S. K., Rice, D. M., & Griffin, R. G. (1982). Synthesis of isotopically labeled saturated fatty acids. Journal of lipid research, 23(1), 197–200. [Link]

  • Neumann, T. (n.d.). ISOTOPIC LABELING – POSSIBILITIES AND LIMITATIONS. SFB 1573. [Link]

  • Science of Synthesis. 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Thieme, 2007. [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 11(11), 2236–2241. [Link]

  • LibreTexts. 25. The Grignard Reaction. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]

  • Szatkowski, L., et al. (2013). Bromine kinetic isotope effects: insight into Grignard reagent formation. R Discovery. [Link]

  • Szatkowski, L., et al. (2013). Bromine kinetic isotope effects: Insight into Grignard reagent formation. ResearchGate. [Link]

  • ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

  • Enmr, B. (2018). Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. Angewandte Chemie International Edition, 57(48), 15654-15664. [Link]

  • NIPER, S.A.S. Nagar. Current Research & Information on Pharmaceutical Sciences (CRIPS). [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). 7. Isotopic Labelling Reactions. In Spectroscopic Methods in Organic Chemistry (pp. 278-282). Thieme. [Link]

  • ResearchGate. Fluorination of alcohol 239 using DAST.[74a]. [Link]

  • ResearchGate. (PDF) 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.